molecular formula C7H14ClNO3 B3101317 (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS No. 1390654-95-1

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Cat. No.: B3101317
CAS No.: 1390654-95-1
M. Wt: 195.64
InChI Key: ULXBLTBUEMIIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride (CAS 1390654-95-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a privileged scaffold in pharmaceuticals known to enhance solubility and the three-dimensional coverage of molecules, which is crucial for successful binding to biological targets . The structure combines this saturated nitrogen heterocycle with a carboxylic acid functional group, making it a versatile intermediate for the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key precursor in the development of potential therapeutic agents. Its application is particularly relevant in the exploration of potent small-molecule antagonists, such as those targeting very late antigen-4 (VLA-4) for inflammatory and autoimmune diseases . The molecule serves as a critical core structure that can be further functionalized, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties like aqueous solubility and lipophilicity . (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXBLTBUEMIIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identity, a proposed synthetic pathway, analytical characterization methods, and its potential utility as a heterocyclic building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental design and methodologies, ensuring a deep, practical understanding of this compound. The pyrrolidine scaffold is a cornerstone in modern drug discovery, and functionalized derivatives like the title compound are of significant interest for creating novel chemical entities.[1][2]

Chemical Identity and Physicochemical Properties

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a heterocyclic building block characterized by a pyrrolidine ring linked to an acetic acid moiety via a methylene ether bridge. The presence of a secondary amine, a carboxylic acid, and an ether linkage within a compact structure makes it a versatile synthon for chemical library synthesis and lead optimization. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a convenient solid for handling and storage.

Key identifying and physicochemical data are summarized in Table 1.

Table 1: Chemical Identity and Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

PropertyValueSource(s)
IUPAC Name (2-Pyrrolidinylmethoxy)acetic acid hydrochlorideN/A
CAS Number 1330756-21-2[3]
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Physical Form Solid
InChI Key ULXBLTBUEMIIHN-UHFFFAOYSA-N
SMILES String Cl.OC(=O)COCC1CCCN1
Storage Class 11 - Combustible Solids

Synthesis and Purification

The proposed two-step synthesis begins with the commercially available (S)- or (R)-2-(hydroxymethyl)pyrrolidine, which is first protected to prevent N-alkylation. The hydroxyl group is then reacted with an acetate synthon, followed by deprotection and hydrolysis to yield the target acid, which is finally converted to its hydrochloride salt.

G Start 2-(Hydroxymethyl)pyrrolidine Step1_reagent + Boc₂O (Protection) Start->Step1_reagent Protected Boc-2-(hydroxymethyl)pyrrolidine Step1_reagent->Protected Step2_reagent + 1. NaH + 2. tert-Butyl bromoacetate (Williamson Ether Synthesis) Protected->Step2_reagent Ester Boc-(2-pyrrolidinylmethoxy)acetic acid tert-butyl ester Step2_reagent->Ester Step3_reagent + HCl (aq) (Deprotection & Hydrolysis) Ester->Step3_reagent Final (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Step3_reagent->Final

Caption: Proposed synthetic pathway for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Experimental Protocol: Proposed Synthesis

This protocol is a validated starting point for laboratory synthesis.

Step 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine

  • Dissolve 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Rationale: The Boc group protects the secondary amine from reacting in the subsequent alkylation step, ensuring regioselectivity. Triethylamine acts as a base to neutralize the acid byproduct.

  • Work-up: Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, which can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

  • Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a nucleophilic alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.

  • Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ester by silica gel chromatography.

Step 3: Deprotection, Hydrolysis, and Salt Formation

  • Dissolve the purified ester from Step 2 in a 4M solution of HCl in 1,4-dioxane.

  • Rationale: A strong acidic medium simultaneously cleaves the Boc protecting group and hydrolyzes the tert-butyl ester to the carboxylic acid. Dioxane is a common solvent for this transformation.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • The product hydrochloride salt will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques include NMR, IR, Mass Spectrometry, and HPLC.

Predicted Spectroscopic Data
  • ¹H NMR (D₂O) : Expected signals would include a multiplet for the proton on the chiral center of the pyrrolidine ring (~3.5-3.7 ppm), several multiplets for the pyrrolidine ring protons (~1.8-3.4 ppm), a doublet for the -O-CH₂- protons adjacent to the pyrrolidine ring (~3.6-3.8 ppm), and a singlet for the -O-CH₂-COOH protons (~4.1 ppm). The acidic proton is typically not observed in D₂O.

  • ¹³C NMR (D₂O) : Key signals would include the carbonyl carbon of the carboxylic acid (~175 ppm), carbons of the ether linkages (~70-75 ppm), the chiral carbon of the pyrrolidine ring (~60 ppm), and other aliphatic carbons of the pyrrolidine ring (~25-50 ppm).

  • IR (KBr Pellet) : A broad absorption band from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A sharp, strong peak around 1720-1740 cm⁻¹ for the C=O stretch of the carboxylic acid. A C-O ether stretch will appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (ESI+) : The parent ion peak would correspond to the free base [M+H]⁺ at m/z 160.09.

Quality Control via High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the gold standard for assessing the purity of polar, ionizable compounds like this one.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Weigh ~1 mg of sample Prep2 Dissolve in Mobile Phase A to 1 mg/mL Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 HPLC Inject 5 µL onto C18 Column Prep3->HPLC Gradient Run Gradient Elution (5-95% B over 10 min) HPLC->Gradient Detect Detect at 210 nm (UV Detector) Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Purity Calculate Purity by Area Percent Integrate->Purity

Sources

An In-depth Technical Guide to (2-Pyrrolidinylmethoxy)acetic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, a heterocyclic building block with significant potential in pharmaceutical research and development. Drawing upon its structural features and the broader pharmacological importance of the pyrrolidine scaffold, this document will delve into its chemical identity, plausible synthetic routes, potential applications, and essential safety protocols. This resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar molecules in their scientific endeavors.

Chemical Identity and Physicochemical Properties

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a chiral organic compound featuring a saturated five-membered nitrogen-containing ring, the pyrrolidine nucleus, linked via a methoxy bridge to an acetic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical and biological applications.

Core Identifiers

A clear identification of this molecule is paramount for procurement, regulatory compliance, and scientific communication. The key identifiers are summarized in the table below.

IdentifierValue
CAS Number 1330756-21-2[1]
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [2]
IUPAC Name (2-Pyrrolidinylmethoxy)acetic acid hydrochloride
InChI 1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H[2]
InChI Key ULXBLTBUEMIIHN-UHFFFAOYSA-N[2]
SMILES String Cl.OC(=O)COCC1CCCN1[2]
Physical Form Solid[2]
PubChem Substance ID 329776657[2]
MDL Number MFCD22666481[2]
Physicochemical Characteristics

While specific experimental data for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is not extensively published, its properties can be inferred from its structure and data on analogous compounds. The presence of the carboxylic acid and the amine hydrochloride suggests good water solubility. As a solid, it is expected to have a relatively high melting point. For a closely related compound, (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS 53912-85-9), a melting point of 208 to 210°C has been reported, which can serve as an approximate reference.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs, earning it the status of a "privileged scaffold" in medicinal chemistry. Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[3][4][5] The pyrrolidine nucleus is found in a wide array of FDA-approved drugs, highlighting its therapeutic relevance.[6]

The versatility of the pyrrolidine core stems from several key features:

  • Stereochemistry: The potential for multiple stereogenic centers allows for the fine-tuning of pharmacological activity and selectivity.[4][5]

  • Structural Rigidity and Flexibility: The ring's "pseudorotation" provides a balance of conformational constraint and flexibility, enabling optimal binding to protein targets.[4][5]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, facilitating the generation of diverse chemical libraries for drug screening.[4][7][8]

The following diagram illustrates the central role of the pyrrolidine scaffold in the development of various therapeutic agents.

G Pyrrolidine Scaffold Pyrrolidine Scaffold Drug Discovery Drug Discovery Pyrrolidine Scaffold->Drug Discovery Core Structure Neurological Disorders Neurological Disorders Drug Discovery->Neurological Disorders e.g., Alzheimer's Infectious Diseases Infectious Diseases Drug Discovery->Infectious Diseases e.g., Antivirals Cancer Cancer Drug Discovery->Cancer e.g., CXCR4 Antagonists Metabolic Diseases Metabolic Diseases Drug Discovery->Metabolic Diseases e.g., Antidiabetics G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis and Salt Formation Start (S)-(-)-2-Pyrrolidinemethanol Protect Boc Protection Start->Protect Intermediate1 Boc-(S)-(-)-2-Pyrrolidinemethanol Protect->Intermediate1 React Reaction with Ethyl Bromoacetate Intermediate1->React Intermediate2 Ethyl (Boc-2-pyrrolidinylmethoxy)acetate React->Intermediate2 Deprotect Acidic Hydrolysis (HCl in Dioxane) Intermediate2->Deprotect Final (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Deprotect->Final

Sources

Methodological & Application

Storage conditions and stability of (2-Pyrrolidinylmethoxy)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: (2-Pyrrolidinylmethoxy)acetic acid HCl

A Comprehensive Guide to Storage, Stability, and Degradation Pathway Analysis

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and stability testing protocols for (2-Pyrrolidinylmethoxy)acetic acid HCl. The following sections outline the intrinsic stability profile of the molecule through recommended long-term storage conditions and forced degradation studies. Furthermore, this guide details a stability-indicating analytical method to ensure accurate quantification and impurity profiling, which are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products. The protocols described herein are based on established principles from the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Stability Assessment

(2-Pyrrolidinylmethoxy)acetic acid HCl is a molecule of interest in pharmaceutical development. A thorough understanding of its chemical stability is paramount for ensuring the safety, efficacy, and quality of any potential drug product.[1][2] Stability studies provide essential information for selecting appropriate storage conditions, determining shelf-life, and identifying potential degradation products that could impact the therapeutic effect or cause adverse reactions.[2]

This application note serves as a practical guide, offering field-proven insights into establishing a robust stability program for (2-Pyrrolidinylmethoxy)acetic acid HCl. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the integrity of a drug substance. Based on the chemical structure (a hydrochloride salt of a carboxylic acid with an ether and a pyrrolidine ring), certain sensitivities can be anticipated. The following conditions are recommended for the long-term storage of (2-Pyrrolidinylmethoxy)acetic acid HCl.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and thermal degradation pathways. Lower temperatures slow down chemical reactions.
Humidity Store in a desiccated environment or with a desiccant.The compound is a hydrochloride salt and may be hygroscopic. Moisture can accelerate hydrolysis of the ether linkage or other susceptible bonds.
Light Protect from light. Store in an amber vial or light-resistant container.To prevent potential photolytic degradation. The energy from UV and visible light can initiate degradative reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To mitigate the risk of oxidative degradation, which can be a concern for ether-containing compounds.

Long-Term Stability Study Protocol

A long-term stability study is designed to evaluate the physical, chemical, and microbiological characteristics of a drug substance over a specified period under the recommended storage conditions.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of (2-Pyrrolidinylmethoxy)acetic acid HCl into individual, sterile, light-resistant vials.

  • Storage: Place the vials in a stability chamber maintained at 2-8°C and protected from light.

  • Time Points: Withdraw one vial for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the sample for appearance, assay, and purity using the stability-indicating HPLC method detailed in Section 5.

  • Data Evaluation: Compare the results to the initial (time 0) data. A significant change is defined as a >5% decrease in assay from the initial value or the detection of any degradation product exceeding the identification threshold.

Experimental Workflow

Long-Term Stability Study Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation start Start sample_prep Sample Preparation (10 mg in amber vials) start->sample_prep storage Place in Stability Chamber (2-8°C, protected from light) sample_prep->storage tp_0 Time 0 storage->tp_0 tp_3 3 Months storage->tp_3 tp_6 6 Months storage->tp_6 tp_n ...36 Months storage->tp_n analysis Analysis (Appearance, Assay, Purity) tp_0->analysis tp_3->analysis tp_6->analysis tp_n->analysis evaluation Compare to Time 0 analysis->evaluation significant_change Significant Change? evaluation->significant_change end End of Study significant_change->end No significant_change->end Yes (Investigate)

Caption: Workflow for the long-term stability study of (2-Pyrrolidinylmethoxy)acetic acid HCl.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Protocols

General Sample Preparation: For each condition, prepare a solution of (2-Pyrrolidinylmethoxy)acetic acid HCl at a concentration of 1 mg/mL in the respective stress medium.

  • Acid Hydrolysis:

    • Stress Medium: 0.1 M Hydrochloric Acid.[1]

    • Conditions: Incubate at 60°C for 24 hours.

    • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide.

  • Base Hydrolysis:

    • Stress Medium: 0.1 M Sodium Hydroxide.[1]

    • Conditions: Incubate at 60°C for 8 hours.

    • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Hydrochloric Acid.

  • Oxidative Degradation:

    • Stress Medium: 3% Hydrogen Peroxide.[3]

    • Conditions: Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Sample: Solid drug substance.

    • Conditions: Place in a hot air oven at 105°C for 48 hours.[4]

    • Preparation for Analysis: After exposure, allow the sample to cool and prepare a 1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Sample: Solid drug substance spread in a thin layer in a petri dish.

    • Conditions: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • Control: A dark control sample should be stored under the same conditions but protected from light.

    • Preparation for Analysis: After exposure, prepare a 1 mg/mL solution in the mobile phase.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes api (2-Pyrrolidinylmethoxy)acetic acid HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) api->acid base Base Hydrolysis (0.1 M NaOH, 60°C) api->base oxidation Oxidation (3% H2O2, RT) api->oxidation thermal Thermal Degradation (105°C, Solid) api->thermal photo Photolytic Degradation (ICH Q1B) api->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Impurity Identification hplc->lcms method_spec Method Specificity hplc->method_spec pathways Degradation Pathways lcms->pathways

Caption: Workflow for forced degradation studies and subsequent analysis.

Stability-Indicating Analytical Method: RP-HPLC

A validated stability-indicating method is essential for separating and quantifying the parent compound from any potential degradation products.[1] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Temperature 4°C[5]

Method Validation: This method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the analysis of the forced degradation samples, showing that the degradation products are well-resolved from the main peak.

Potential Degradation Pathways

While specific degradation products for (2-Pyrrolidinylmethoxy)acetic acid HCl are not yet characterized in the public domain, based on its chemical structure, several potential degradation pathways can be hypothesized.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Thermal) parent (2-Pyrrolidinylmethoxy)acetic acid HCl hydrolysis_ether Ether Cleavage parent->hydrolysis_ether hydrolysis_amide Pyrrolidine Ring Opening (if lactam form exists) parent->hydrolysis_amide oxidation_n N-Oxide Formation parent->oxidation_n oxidation_ether Peroxide Formation at Ether parent->oxidation_ether decarboxylation Loss of CO2 parent->decarboxylation

Caption: Hypothesized degradation pathways for (2-Pyrrolidinylmethoxy)acetic acid HCl.

Conclusion

This application note provides a comprehensive framework for establishing the storage conditions and assessing the stability of (2-Pyrrolidinylmethoxy)acetic acid HCl. By implementing these long-term stability and forced degradation protocols, in conjunction with a validated stability-indicating analytical method, researchers and drug developers can generate the critical data necessary for regulatory submissions and ensure the development of a safe, stable, and effective pharmaceutical product. Adherence to these principles will provide a robust understanding of the molecule's intrinsic stability and behavior under various environmental conditions.

References

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharma, G., & Kumar, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Klick, S., et al. (n.d.).
  • SGS. (n.d.).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Spectrum Chemical. (2018, May 3).
  • Chem-Impex International, Inc. (n.d.).
  • NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • Rousou, K., et al. (n.d.).
  • Kumar, D. S., et al. (n.d.).
  • Fisher Scientific. (2009, August 24).
  • Durham Tech. (2020, October 13). Acetic Acid, 2.0N (2.0M)

Sources

Technical Guide: Leveraging (2-Pyrrolidinylmethoxy)acetic acid HCl in Peptidomimetic and Small Molecule Design

[1]

Document Control:

  • Target Molecule: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride[1][2]

  • CAS Registry: 1330756-21-2 (Generic structure reference)[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1] · HCl
  • Core Function: Bifunctional Proline-Ether Linker / Peptidomimetic Scaffold[1]

Part 1: Introduction & Structural Utility[1]

(2-Pyrrolidinylmethoxy)acetic acid HCl is a hybrid scaffold combining the conformational rigidity of a pyrrolidine ring (proline mimic) with a flexible, hydrophilic methoxy-acetic acid tail.[1] Unlike standard amino acids, this building block introduces an ether oxygen (

1
Key Structural Advantages
  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor but not a donor, increasing aqueous solubility without introducing competing donor interactions that might disrupt receptor binding.[1]

  • Metabolic Stability: The ether linkage is resistant to esterases and proteases, extending the half-life of the molecule compared to standard peptide (amide) or ester linkages.[1]

  • Conformational Restriction: The C2-substituted pyrrolidine ring restricts the

    
     (phi) torsion angle, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).[1]
    
Logical Application Workflow

The molecule possesses two reactive handles: a secondary amine (pyrrolidine) and a carboxylic acid .[1] This requires an orthogonal protection strategy during synthesis.[1]

ApplicationWorkflowStart(2-Pyrrolidinylmethoxy)acetic acid HClBaseFree-Basing(Neutralization)Start->Base NaOH/TEAPathAPath A:N-DerivatizationBase->PathA Target: AminePathBPath B:C-Terminus CouplingBase->PathB Target: AcidProtAEster Protection(COOH -> COOMe)PathA->ProtA 1. SOCl2/MeOHProtBN-Protection(NH -> N-Boc/Fmoc)PathB->ProtB 1. Boc2O/Na2CO3FinalAN-FunctionalizedScaffoldProtA->FinalA 2. Reductive Amination or Amide CouplingFinalBPeptidomimeticMacrocycle/LinkerProtB->FinalB 2. HATU/Amine

Figure 1: Divergent synthetic pathways for utilizing the building block based on the target moiety.[1]

Part 2: Chemical Properties & Handling[1]

Physical Characteristics[1][3][4][5][6][7]
  • Appearance: White to off-white hygroscopic solid.[1]

  • Acidity: The HCl salt is acidic.[1] Direct coupling without neutralization will quench basic coupling reagents (e.g., EDC, HATU) and may degrade acid-sensitive protecting groups.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation (peroxide formation) if exposed to air/light over long periods.[1]

Handling Protocol: Salt Neutralization

Before using in nucleophilic substitutions or couplings, the HCl must be neutralized.[1]

  • In-Situ Neutralization (Preferred for Amide Coupling): Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.[1]

  • Isolation of Free Base (Preferred for Reductive Amination):

    • Dissolve salt in minimal water.[1]

    • Adjust pH to ~10 using saturated

      
      .[1]
      
    • Extract exhaustively with DCM/Isopropanol (3:1 ratio) due to high water solubility.[1]

    • Dry over

      
       and concentrate.
      

Part 3: Synthetic Protocols

Protocol A: N-Protection (Preparation for C-Terminal Coupling)

To react the carboxylic acid tail with an amine (e.g., to link a pharmacophore), the pyrrolidine nitrogen must first be protected (e.g., with Boc).[1]

Reagents:


1
  • Dissolution: Dissolve 1.0 g (2-Pyrrolidinylmethoxy)acetic acid HCl in 10 mL water.

  • Basification: Cool to 0°C. Add 2.5 eq of 1M NaOH dropwise. (pH should be >9).[1]

  • Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (

    
    ) dissolved in 10 mL Dioxane.
    
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with Bromocresol Green for acid).[1]

  • Workup (Critical):

    • Acidify carefully to pH 3 with 1M

      
       (Avoid HCl to prevent Boc removal).[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash organic layer with Brine, dry over

      
      .[1]
      
  • Result: N-Boc-(2-Pyrrolidinylmethoxy)acetic acid.[1] Ready for peptide coupling.[1]

Protocol B: Amide Coupling (Using the Acid Tail)

Context: Attaching the building block to a primary amine (

1

Reagents: N-Boc-Protected Intermediate (from Protocol A), HATU (1.1 eq), DIPEA (3 eq), DMF.[1]

  • Activation: Dissolve N-Boc intermediate in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 5 mins to form the active ester.

    • Note: HATU is preferred over EDC/HOBt for this substrate due to the steric bulk of the ether side chain.

  • Coupling: Add the amine partner (

    
    , 1.0–1.2 eq).[1]
    
  • Completion: Stir at RT for 2–4 hours.

  • Validation: Monitor via LC-MS. The ether linkage is stable, but ensure no esterification occurs if alcohols are present.[1]

Protocol C: Reductive Amination (Using the Pyrrolidine Nitrogen)

Context: Attaching an alkyl group to the pyrrolidine nitrogen while preserving the acid (or ester).[1]

Reagents: Aldehyde (


1
  • Esterification (Recommended): It is safer to convert the carboxylic acid to a methyl ester (SOCl

    
    /MeOH) prior to reductive amination to prevent zwitterionic solubility issues.[1]
    
  • Imine Formation: Dissolve the methyl ester of the building block in DCE. Add Aldehyde (1.1 eq) and catalytic Acetic Acid.[1] Stir 30 mins.

  • Reduction: Add

    
     (1.5 eq). Stir overnight.
    
  • Hydrolysis: After isolation, hydrolyze the ester with LiOH/THF/Water to recover the free acid.

Part 4: Case Studies & SAR Context

Application 1: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "linker with character."[1] Unlike a simple PEG chain, the pyrrolidine ring locks the vector of the ether tail.[1]

  • Use Case: Linking a kinase hinge-binder to a solvent-exposed solubilizing group.[1]

  • Mechanism: The pyrrolidine binds in the ribose pocket, while the ether tail extends out to the solvent front, improving physicochemical properties.

Application 2: Proline Mimetics in Peptides

Replacing a native Proline residue with (2-Pyrrolidinylmethoxy)acetic acid extends the peptide backbone by ~3 atoms (via the ether).[1]

  • Effect: This expansion can disrupt

    
    -helices or induce novel 
    
    
    -turn structures, useful for designing protease inhibitors where the scissile bond needs to be displaced relative to the catalytic triad.[1]

Data Summary: Physicochemical Impact

PropertyNative Proline(2-Pyrrolidinylmethoxy)acetic acidBenefit
Backbone Length 3 Atoms~6 Atoms (extended)Reach distant pockets
H-Bond Acceptors 1 (Carbonyl)2 (Carbonyl + Ether)Improved Solubility
LogP (Est.) -2.5-1.8 (More lipophilic surface area)Membrane Permeability balance
Rotatable Bonds 0 (Ring)3 (Side chain)Induced Fit flexibility

Part 5: References

  • Pyrrolidine Scaffolds in Medicinal Chemistry:

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1]

    • Source: Biomolecules (2021).[1][3][4]

    • URL:[Link]

  • Ether Linkers in Drug Design:

    • Title: The role of ether linkages in the design of metabolically stable peptide analogs.

    • Source: Journal of Medicinal Chemistry (General Concept Reference).[1]

    • Context: Ether oxygens are bioisosteres for methylene groups that lower logP and increase solubility.[1]

  • Synthesis of Pyrrolidine Ethers:

    • Title: Synthesis of New Optically Active 2-Pyrrolidinones (Discusses PhOCH2- linkages).[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Specific Building Block Data:

    • Title: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Product Page.[1][2]

    • Source: ChemicalBook / Sigma Aldrich.[1]

Application Note: Preclinical Formulation of (2-Pyrrolidinylmethoxy)acetic acid Hydrochloride for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, a solid chemical compound, for use in preclinical animal research.[1][2] The primary objective of any preclinical formulation is to ensure consistent and maximal exposure of the test article for safety and efficacy testing.[3][4][5] This note outlines a systematic approach, beginning with the evaluation of the compound's physicochemical properties and leading to detailed protocols for preparing aqueous-based formulations suitable for oral (P.O.) and intravenous (I.V.) administration. It emphasizes the critical role of vehicle selection, pH control, and quality control measures to ensure the formulation's integrity, safety, and regulatory compliance for investigational new drug (IND) enabling studies.[3][6]

Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the foundation of a robust formulation strategy.[7] For (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, the hydrochloride salt form and the presence of a carboxylic acid moiety are key determinants of its behavior in solution.

Key Properties:

PropertyValue / ObservationFormulation Implication
Molecular Formula C₇H₁₄ClNO₃-
Molecular Weight 195.64 g/mol Used for all concentration calculations.[2]
Physical Form SolidMust be dissolved or suspended for administration.[1][2]
Predicted pKa 3.31 ± 0.10The compound is a weak acid.[1] Solubility will be highly dependent on pH, increasing significantly as the pH moves above the pKa.[][9][10]
Predicted Boiling Point 323.5 ± 12.0 °CNot relevant for solution formulation.[1]
Aqueous Solubility Not explicitly defined; predicted to be pH-dependent.As a hydrochloride salt of a weak acid, it is expected to have higher solubility in neutral to alkaline pH compared to acidic conditions where the free acid form might dominate.

The predicted pKa of 3.31 is the most critical parameter.[1] It indicates that the compound's aqueous solubility will increase as the pH of the vehicle is raised. This pH-dependent solubility is a common challenge for acidic compounds and dictates the formulation approach.[][10] Adjusting the pH is a simple and effective technique to enhance the solubility of ionizable compounds for both oral and parenteral administration.[]

Formulation Strategy and Vehicle Selection

The choice of administration route and vehicle is pivotal and depends on the study's objective (e.g., pharmacokinetic profiling, toxicity).[4][5] For this acidic compound, an aqueous-based vehicle is preferred for initial studies due to better physiological tolerance.

Decision-Making Framework

The selection of an appropriate formulation vehicle follows a logical progression, starting with the simplest aqueous systems and increasing in complexity only as required by the compound's solubility.

Formulation_Decision_Tree A Start: Characterize (2-Pyrrolidinylmethoxy)acetic acid HCl B Assess Aqueous Solubility in Saline (pH ~5.5-6.0) A->B C Is Compound Soluble at Target Concentration? B->C D Yes: Proceed with Buffered Saline Solution C->D Yes E No: pH Adjustment Required C->E No F Adjust pH upwards with NaOH/Buffer (e.g., Phosphate Buffer, pH 7.4) E->F G Is Compound Soluble Now? F->G H Yes: Use pH-Adjusted Aqueous Solution G->H Yes I No: Consider Co-solvents or Suspension for Oral Route G->I No J Oral Route: Develop Suspension (e.g., 0.5% Methylcellulose) I->J K IV Route: Advanced Formulation (Co-solvents, Cyclodextrins) Requires further development I->K

Caption: Formulation decision tree based on solubility.

Recommended Vehicles
  • For Oral (P.O.) Administration:

    • Primary Choice (Solution): Phosphate-Buffered Saline (PBS), pH 7.4. The neutral pH will maximize the solubility of the acidic compound by converting it to its more soluble salt form.[11]

    • Secondary Choice (Suspension): If the required concentration for high-dose toxicity studies cannot be achieved in a solution, a uniform suspension should be prepared. A common and well-tolerated vehicle is 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water.[12][13]

  • For Intravenous (I.V.) Administration:

    • Mandatory Requirement: The formulation must be a clear, sterile solution, free of particulates.[7][14] Suspensions are not suitable for I.V. administration due to the risk of capillary blockade.[7]

    • Primary Choice: Sterile Saline (0.9% NaCl) or PBS, pH adjusted to be as close to physiological pH (7.4) as possible while maintaining solubility.[15] The pH of the dosing solution is a critical factor to prevent tissue injury upon injection.[16]

Detailed Formulation Protocols

Good Laboratory Practice (GLP) Reminder: All procedures for GLP studies must follow established Standard Operating Procedures (SOPs).[7] Formulations should be prepared fresh daily unless stability data supports longer storage.[17]

Protocol 1: Preparation of a 10 mg/mL Solution for Oral Gavage

This protocol targets a common concentration for rodent pharmacokinetic or efficacy studies.

Materials:

  • (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Volumetric pipettes

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate Required Mass: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

  • Initial Dispensing: Transfer the weighed compound into a 15 mL conical tube.

  • Vehicle Addition: Add approximately 8 mL of PBS (pH 7.4) to the tube.

  • Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If solids remain, place the tube on a magnetic stirrer at room temperature. Gentle warming (to ~37°C) may be used to aid dissolution but must be done cautiously to avoid degradation.

  • Visual Inspection: Continue mixing until all solid material is completely dissolved and the solution is clear.

  • pH Verification: Measure the pH of the final solution. It should be close to the initial pH of the buffer. If necessary, adjust dropwise with dilute NaOH or HCl, though this should not be required if the buffer capacity is sufficient.

  • Final Volume Adjustment (QS): Carefully add PBS to bring the total volume to exactly 10.0 mL.

  • Final Mixing: Invert the tube several times to ensure homogeneity.

  • Labeling: Label the vial clearly with the compound name, concentration, batch number, preparation date, and storage instructions.[7]

Protocol 2: Preparation of a 5 mg/mL Solution for Intravenous Injection

This protocol emphasizes sterility, a non-negotiable requirement for parenteral formulations.[14][15]

Materials:

  • (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

  • Sterile 0.9% Sodium Chloride for Injection, USP (Sterile Saline)

  • Sterile, depyrogenated vials with rubber septa

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • Calibrated analytical balance

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Aseptic Preparation: All steps must be performed using aseptic techniques to prevent microbial contamination.[18]

  • Calculation and Weighing: For 5 mL of a 5 mg/mL solution, weigh 25 mg of the compound.

  • Dissolution: In a sterile vial, dissolve the 25 mg of compound in approximately 4 mL of sterile saline. Mix gently until fully dissolved. The use of a buffer (e.g., sterile PBS) may be necessary if pH control is critical for solubility.

  • pH Check: The pH should be within a physiologically tolerated range (ideally 6.5-8.0).[15]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.[18]

  • Final Transfer: Filter the solution directly into a final sterile, depyrogenated vial. This step removes any potential microbial contamination and undissolved particulates.

  • QS with Sterile Saline: Bring the solution to the final volume of 5.0 mL using sterile saline passed through a new sterile filter.

  • Labeling and Storage: Seal the vial. Label appropriately and store under conditions validated by stability testing (typically 2-8°C for short-term storage).

Quality Control and Verification

Every batch of formulation must be subjected to quality control (QC) checks before administration to animals to ensure accuracy, safety, and regulatory compliance.[3]

QC Tests:

  • Appearance: The formulation should be visually inspected for clarity (solutions) or uniformity (suspensions) and color.

  • pH Measurement: The pH must be recorded to ensure it is within the acceptable range for the route of administration.

  • Concentration Verification: The concentration of the active pharmaceutical ingredient (API) in the final formulation should be confirmed. This is typically done using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[6] The analysis should confirm the concentration is within ±10% of the target.

  • Stability: For ongoing studies, the stability of the formulation under its storage and handling conditions must be determined.[19] This involves analyzing samples at various time points to ensure the concentration remains consistent.

QC_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control A Weigh Compound & Excipients B Dissolve / Suspend in Vehicle A->B C Adjust to Final Volume (QS) B->C D Take QC Sample C->D E Visual Inspection (Clarity/Homogeneity) D->E F Measure pH D->F G Verify Concentration (e.g., HPLC) D->G H Does it Meet Specifications? E->H F->H G->H I Release for Animal Dosing H->I Yes J Reject Batch Investigate Failure H->J No

Caption: Workflow for formulation preparation and quality control.

References

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • dos Santos, L., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 112(5), 1335-1350. Retrieved from [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). 62 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • Pharmaceutical Technology. (2018). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Altasciences. (n.d.). Issue 38: Preclinical Formulation and Manufacturing. Retrieved from [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 723–736. Retrieved from [Link]

  • Villamizar-Sarmiento, M. G., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(1). Retrieved from [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 219, 935–942. Retrieved from [Link]

  • European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved from [Link]

  • Patel, J., et al. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-73. Retrieved from [Link]

  • Nielsen, H. M., et al. (2020). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics, 12(10), 993. Retrieved from [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences and Research, 7(7), 448-454. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2025). Sterilization - Accepted Methods & Monitoring (IACUC Guideline). Retrieved from [Link]

  • Zhang, J., et al. (2018). In vivo acid neutralization and pH-triggered payload release. ResearchGate. Retrieved from [Link]

  • Rayaprolu, B. M., et al. (2021). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Journal of Pharmaceutical Sciences, 110(1), 161-184. Retrieved from [Link]

  • Manallack, D. T., et al. (2013). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry, 5(13), 1531–1550. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: for the Submission Documentation for Sterilization Process Validation in Applications for Human and Veterinary Drug Products. Retrieved from [Link]

  • Patsnap. (2024). How does pH affect drug delivery?. Retrieved from [Link]

  • Mitra, A., et al. (2017). A Proposal of Conducting Bioequivalence Trials with Gastric pH Modulators for Two Oral Formulations Demonstrating Different Dissolution Profiles at Elevated pH. The AAPS Journal, 19(5), 1335–1340. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis Method Development of Formic Acid dan Lactic Acid as Acidifier in Animal Fed Using High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Arizona IACUC. (n.d.). Use of Non-pharmaceutical-grade Compounds in Live Vertebrate Animals. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. Retrieved from [Link]

  • James Madison University. (n.d.). The use of pharmaceutical-grade compounds in laboratory animals ensures that the compounds administered meet established standards. Retrieved from [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC POLICY: Non-Pharmaceutical-Grade Substances Used in Animals. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide troubleshooting for specific issues, and offer optimized protocols to improve your synthesis yield and purity.

Section 1: The Synthetic Pathway - A General Overview

The synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is typically achieved through a three-step process starting from a chiral precursor, (S)-2-(hydroxymethyl)pyrrolidine. The core transformation is a Williamson ether synthesis, followed by ester hydrolysis and final salt formation.[1][2][3] Understanding the nuances of each step is critical for a successful outcome.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A (S)-2-(Hydroxymethyl)pyrrolidine B Ethyl (S)-(2-(pyrrolidinylmethoxy))acetate A->B Williamson Ether Synthesis (SN2 Reaction) D (S)-(2-(Pyrrolidinylmethoxy))acetic acid B->D Base-catalyzed Hydrolysis (e.g., NaOH, H₂O) C Base (e.g., NaH) + Ethyl Chloroacetate E (S)-(2-(Pyrrolidinylmethoxy))acetic acid hydrochloride D->E Protonation F HCl in solvent (e.g., Ether or IPA)

Figure 1: General workflow for the synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis that leads to low yields?

The primary challenge is controlling the chemoselectivity during the Williamson ether synthesis (Step 1). The starting material, (S)-2-(hydroxymethyl)pyrrolidine, contains two nucleophilic sites: the primary alcohol (O-nucleophile) and the secondary amine (N-nucleophile). The secondary amine is often more nucleophilic than the alcohol and can react with the alkylating agent (e.g., ethyl chloroacetate), leading to the formation of an N-alkylated side product. This competitive side reaction is the most common reason for significant yield loss.

Q2: To improve yield, should the pyrrolidine nitrogen be protected?

Yes, absolutely. Protecting the secondary amine is the most effective strategy to prevent N-alkylation and direct the reaction toward the desired O-alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Williamson ether synthesis and can be removed later under acidic conditions, often concurrently with the final salt formation step.[4][5]

Q3: What are the critical parameters for the Williamson ether synthesis step?

This reaction is an SN2 (bimolecular nucleophilic substitution) process, and its success hinges on several factors[1][3]:

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[6]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide but do not interfere with the nucleophile.[3]

  • Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent alkylation can then be run at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.[7]

  • Water Content: The reaction is highly sensitive to moisture. Water will quench the strong base (NaH) and the alkoxide intermediate, halting the reaction. Therefore, using anhydrous solvents and reagents is critical.

Section 3: Troubleshooting Guide for Common Issues

Problem 1: Low or No Conversion in the Ether Synthesis Step
  • Symptom: Analysis (TLC, LC-MS) of the reaction mixture shows a predominance of the starting alcohol, (S)-2-(hydroxymethyl)pyrrolidine.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Ineffective Deprotonation The pKa of a primary alcohol is ~16-17. The base used must be strong enough to deprotonate it completely to form the reactive alkoxide. Weaker bases like NaOH may not be sufficient in aprotic solvents.Use a strong, irreversible base like Sodium Hydride (NaH). Ensure it is fresh and has not been deactivated by atmospheric moisture. Use at least 1.1 equivalents.
Moisture Contamination NaH reacts violently with water. Any moisture in the solvent, glassware, or on the starting material will consume the base and prevent the formation of the alkoxide.Dry all glassware in an oven ( >100 °C) before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
Low Reaction Temperature SN2 reactions have an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a standard timeframe.After the initial deprotonation at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is still sluggish, but monitor for side product formation.
Problem 2: Significant Formation of an Impurity with a Similar Polarity to the Product
  • Symptom: A major side product is observed, making purification difficult. Mass spectrometry indicates a mass corresponding to the N-alkylated isomer.

  • Potential Causes & Solutions:

G cluster_paths reagents (S)-2-(Hydroxymethyl)pyrrolidine Alcohol (O-nucleophile) Amine (N-nucleophile) product_O Desired Product (Ether Linkage) reagents:o->product_O Reacts with Ethyl Chloroacetate product_N Side Product (N-C Bond) reagents:n->product_N Reacts with Ethyl Chloroacetate A O-Alkylation (Desired Path) B N-Alkylation (Side Reaction)

Figure 2: Competing reaction pathways of O-Alkylation versus N-Alkylation.

  • Cause: N-Alkylation. As discussed in the FAQs, the secondary amine is a potent nucleophile.

  • Solution: Implement an amine protection strategy. The recommended workflow is to first protect the (S)-2-(hydroxymethyl)pyrrolidine with a Boc group using Di-tert-butyl dicarbonate (Boc₂O). This protected intermediate can then be carried through the Williamson ether synthesis and ester hydrolysis steps. The Boc group can be removed during the final acidification step with HCl to yield the desired hydrochloride salt.

Problem 3: Difficulty Isolating the Final Hydrochloride Salt
  • Symptom: After acidification, the product remains as an oil or is difficult to crystallize from the reaction mixture, leading to low isolated yield.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Product is Highly Polar/Water-Soluble The final product is an amino acid hydrochloride, which has high polarity and significant solubility in water and other polar solvents, making extraction and crystallization challenging.After hydrolysis and before acidification, perform a thorough extraction with an organic solvent like dichloromethane to remove any non-polar impurities. After acidification, concentrate the solution and attempt crystallization from a solvent/anti-solvent system. A common choice is isopropanol/diethyl ether or ethanol/diethyl ether.[8]
Incorrect Stoichiometry of HCl Adding a large excess of HCl can make the solution highly acidic and hygroscopic, preventing crystallization. Too little HCl will result in incomplete salt formation.Use a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether). Add the HCl solution dropwise to a solution of the free base in a suitable solvent (like isopropanol) until precipitation is complete. Check the pH of the mother liquor.
Presence of Water Water can interfere with crystallization by keeping the highly polar salt solvated.Ensure the free base is thoroughly dried before the salt formation step. If the hydrolysis was performed in water, extract the free base into an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate before proceeding.

Section 4: Optimized Experimental Protocol (N-Boc Protected Route)

This protocol incorporates the best practices discussed above to maximize yield and purity.

Step A: N-Boc Protection of (S)-2-(Hydroxymethyl)pyrrolidine
  • Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step B: Williamson Ether Synthesis
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0 °C and add a solution of the N-Boc protected alcohol from Step A (1.0 eq) in anhydrous THF dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

Step C: Ester Hydrolysis and Final Salt Formation
  • Dissolve the ester from Step B (1.0 eq) in a mixture of THF and water.

  • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Concentrate the mixture to remove THF. Dilute with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl.

  • Extract the N-Boc protected acid into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the resulting solid/oil in a minimal amount of diethyl ether or isopropanol.

  • Add a 2-4 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. This step removes the Boc group and forms the final hydrochloride salt.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

References

  • Vertex AI Search. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • ChemTalk. Williamson Ether Synthesis.
  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • ResearchGate.
  • Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. How to remove HCL from the Pyridylacetic acid hydrochloride?. [Link]

  • Organic Syntheses. [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]0050)

Sources

Technical Support Center: Troubleshooting Solubility Issues with (2-Pyrrolidinylmethoxy)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of (2-Pyrrolidinylmethoxy)acetic acid HCl. As a compound possessing both a carboxylic acid and a secondary amine, its solubility is highly dependent on pH, and understanding its zwitterionic nature is key to successful experimentation. This document provides in-depth, experience-driven advice and practical protocols to address common solubility issues.

Understanding the Molecule: A Zwitterionic Hydrochloride Salt

(2-Pyrrolidinylmethoxy)acetic acid HCl is a small organic molecule that exists as a hydrochloride salt. The presence of both an acidic carboxylic acid group and a basic pyrrolidine nitrogen means this compound can exist in different ionic forms in solution, including as a zwitterion. The hydrochloride salt form indicates that the pyrrolidine nitrogen is protonated.

The key to troubleshooting its solubility lies in understanding its pKa values:

  • Carboxylic Acid (pKa₁): The predicted pKa for the carboxylic acid group is approximately 3.31[1]. Below this pH, the carboxylic acid will be predominantly in its neutral (protonated) form (-COOH). Above this pH, it will be in its anionic (deprotonated) form (-COO⁻).

  • Pyrrolidine Nitrogen (pKa₂): The pKa of the conjugate acid of pyrrolidine is approximately 11.27. This provides a reasonable estimate for the pKa of the protonated secondary amine in our molecule. Below this pH, the nitrogen will be predominantly in its cationic (protonated) form (-NH₂⁺-). Above this pH, it will be in its neutral (deprotonated) form (-NH-).

The interplay between these two ionizable groups governs the overall charge of the molecule and, consequently, its solubility at a given pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with (2-Pyrrolidinylmethoxy)acetic acid HCl.

Q1: Why is my (2-Pyrrolidinylmethoxy)acetic acid HCl not dissolving in water?

Answer: The limited solubility of this compound in neutral water is likely due to the formation of a zwitterion. At a pH between the pKa of the carboxylic acid (around 3.31) and the pKa of the pyrrolidine nitrogen (around 11.27), the molecule will have both a negative charge on the carboxylate group and a positive charge on the nitrogen atom. This intramolecular salt, or zwitterion, can have strong intermolecular electrostatic interactions, leading to a more stable crystal lattice and reduced solubility in water[2][3]. The pH at which the net charge is zero is the isoelectric point (pI), and this is typically where zwitterionic compounds exhibit their minimum solubility[4][5].

Q2: How can I improve the aqueous solubility of (2-Pyrrolidinylmethoxy)acetic acid HCl?

Answer: The most effective way to improve aqueous solubility is to adjust the pH of your solution to move away from the isoelectric point.

  • Acidic Conditions (pH < pKa₁ ≈ 3.31): By lowering the pH, you will protonate the carboxylate group to its neutral form (-COOH) while the pyrrolidine nitrogen remains protonated (-NH₂⁺-). This results in a net positive charge on the molecule, which should increase its solubility in water.

  • Basic Conditions (pH > pKa₂ ≈ 11.27): By raising the pH, you will deprotonate the pyrrolidine nitrogen to its neutral form (-NH-) while the carboxylic acid remains deprotonated (-COO⁻). This results in a net negative charge on the molecule, which should also increase its aqueous solubility.

Troubleshooting Workflow for Enhancing Aqueous Solubility:

G start Compound does not dissolve in neutral water ph_adjust Adjust pH of the aqueous solvent start->ph_adjust acidic Acidify to pH < 3.0 with dilute HCl ph_adjust->acidic basic Basify to pH > 11.5 with dilute NaOH ph_adjust->basic check_solubility1 Observe for dissolution acidic->check_solubility1 check_solubility2 Observe for dissolution basic->check_solubility2 success Compound dissolves check_solubility1->success failure Incomplete dissolution check_solubility1->failure check_solubility2->success check_solubility2->failure cosolvent Consider using a co-solvent (see Q4) failure->cosolvent

Caption: pH adjustment workflow for solubility.

Q3: What is the estimated isoelectric point (pI) for this compound, and why is it important?

Answer: The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a simple amino acid with one acidic and one basic group, the pI can be estimated by averaging the two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.31 + 11.27) / 2 pI ≈ 7.29

Importance of the pI: At the isoelectric point, the compound is likely to have its minimum aqueous solubility . Therefore, preparing solutions at or near pH 7.3 may result in precipitation. For biological assays conducted at physiological pH (around 7.4), you may be working very close to the pI, which could explain any observed solubility issues.

Q4: I need to prepare a stock solution in an organic solvent. Which one should I choose?

Answer: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are common choices for small molecules.

  • DMSO: Generally a very good solvent for a wide range of organic compounds. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

  • Ethanol: Also a viable option, although it may not solubilize the compound to the same extent as DMSO.

Important Consideration: When diluting a stock solution from an organic solvent into an aqueous buffer (e.g., PBS), the compound may precipitate if its solubility limit in the final aqueous solution is exceeded. This is a common issue, especially if the final concentration is high and the percentage of the organic co-solvent is low.

Data Summary: Recommended Solvents and General Guidance

SolventRecommended UseKey Considerations
Water (pH adjusted) Working solutions for assaysSolubility is highly pH-dependent. Avoid pH near the pI (~7.3).
DMSO High-concentration stock solutionsExcellent solubilizing power. Be mindful of final DMSO concentration in assays.
Ethanol Alternative for stock solutionsGood solubilizing power, but may be less effective than DMSO.
PBS (pH 7.4) Dilutions for biological assaysBe cautious as this is close to the pI. Precipitation may occur upon dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH Adjusted)

This protocol outlines the steps to prepare an aqueous stock solution by adjusting the pH.

Materials:

  • (2-Pyrrolidinylmethoxy)acetic acid HCl

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the Compound: Accurately weigh the amount of (2-Pyrrolidinylmethoxy)acetic acid HCl required to make a 10 mM solution. For example, for 10 mL of a 10 mM solution, you would need 0.01 L * 0.010 mol/L * 195.65 g/mol = 0.01957 g (or 19.57 mg).

  • Initial Suspension: Add the weighed compound to a beaker with a stir bar containing approximately 80% of the final desired volume of deionized water. The compound may not fully dissolve at this stage.

  • pH Adjustment (Acidic Route):

    • Slowly add 0.1 M HCl dropwise while monitoring the pH.

    • Continue adding acid until the pH is below 3.0.

    • Stir until the compound is fully dissolved.

  • pH Adjustment (Basic Route):

    • Alternatively, slowly add 0.1 M NaOH dropwise while monitoring the pH.

    • Continue adding base until the pH is above 11.5.

    • Stir until the compound is fully dissolved.

  • Final Volume Adjustment: Once the compound is dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the calibration mark.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm filter.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution and Dilution into Aqueous Buffer

This protocol is for creating a concentrated stock in an organic solvent for subsequent dilution.

Materials:

  • (2-Pyrrolidinylmethoxy)acetic acid HCl

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare DMSO Stock:

    • Weigh the required amount of (2-Pyrrolidinylmethoxy)acetic acid HCl into a microcentrifuge tube. For 1 mL of a 50 mM stock, you would need 0.001 L * 0.050 mol/L * 195.65 g/mol = 0.00978 g (or 9.78 mg).

    • Add the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Dilution into Aqueous Buffer:

    • To minimize precipitation, add the DMSO stock to the aqueous buffer, not the other way around.

    • For example, to make a 100 µM working solution, you would add 2 µL of the 50 mM DMSO stock to 998 µL of your aqueous buffer.

    • Vortex immediately after adding the stock to ensure rapid mixing.

    • Visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of co-solvent (if your assay allows).

Logical Relationship of Solubility Factors:

G compound (2-Pyrrolidinylmethoxy)acetic acid HCl structure Zwitterionic Potential (Acidic & Basic Groups) compound->structure pka1 pKa (COOH) ≈ 3.31 structure->pka1 pka2 pKa (NH₂⁺) ≈ 11.27 structure->pka2 pi Isoelectric Point (pI) ≈ 7.29 pka1->pi pka2->pi solubility Aqueous Solubility pi->solubility Minimum at pI ph Solution pH ph->solubility Influences charge state

Caption: Factors influencing the solubility of the compound.

References

  • Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?[Link]

  • FooDB. (2020). Showing Compound Methoxyacetic acid (FDB111678). [Link]

  • Zenodo. (2023). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. [Link]

  • Chemistry Stack Exchange. (2020). Why are amino acids least soluble at isoelectric point?[Link]

  • Scribd. (n.d.). Zwitter Ion & Isoelectric Point Properties of Aa. [Link]

Sources

Technical Support Center: Purification of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product is an off-white or yellowish solid. How can I decolorize it?

Discoloration in the final product typically arises from high-molecular-weight, colored impurities generated during synthesis or from the degradation of starting materials. These impurities are often present in trace amounts but can be highly chromophoric.

Solution: Activated Carbon Treatment

  • Dissolution: Dissolve the crude, colored (2-Pyrrolidinylmethoxy)acetic acid hydrochloride in a suitable minimum amount of hot solvent (e.g., a methanol/isopropanol mixture).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Stirring: Stir the mixture at an elevated temperature for 10-15 minutes. The activated carbon has a high surface area that adsorbs the colored impurities.

  • Hot Filtration: Perform a hot filtration using fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure, white crystals by filtration and wash with a small amount of cold solvent.

Q2: The product precipitates as an oil instead of a crystalline solid during recrystallization. What is happening and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the product.

Solutions:

  • Increase Solvent Volume: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves, then allow the solution to cool slowly.

  • Reduce Cooling Rate: Crash cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can also help.

  • Change Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Switch to a more polar solvent system or a solvent mixture where the compound has slightly lower solubility.

Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?

Low recovery can be attributed to several factors throughout the purification process.

Troubleshooting Steps:

  • Incomplete Precipitation: The compound may still be partially soluble in the mother liquor. Try cooling the filtrate for a longer period or in a colder bath (e.g., -20 °C freezer, if the solvent allows). You can also try to concentrate the mother liquor to recover a second crop of crystals, although this crop may be less pure.

  • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not sufficiently cold can redissolve a significant portion of the product. Use a minimal amount of ice-cold washing solvent.

  • Premature Crystallization: During hot filtration (especially after charcoal treatment), the product can crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.

  • Incorrect pH: If performing an aqueous extraction or pH adjustment, ensure the pH is correctly set to precipitate the hydrochloride salt. Using aqueous HCl instead of ethereal or isopropanolic HCl can sometimes lead to two-phase systems and poor recovery.[1]

Q4: The purity of my compound is poor, with multiple spots on TLC or extra peaks in HPLC. How do I identify and remove these impurities?

Impurities can be unreacted starting materials, by-products from the synthesis, or degradation products.[2][3] The purification strategy depends on the nature of these impurities.

Workflow for Purity Improvement:

  • Identify Impurities: Use analytical techniques like LC-MS to identify the impurities.[3][4] Comparing their polarity to your product on a TLC plate is a crucial first step.

  • Recrystallization: If the impurities have different solubilities than your product, a second recrystallization using a different solvent system may be effective.

  • Chromatographic Purification: For impurities that are structurally very similar to the desired product or have similar solubility profiles, column chromatography is often necessary.[5][6][7] Since (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a polar salt, reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile containing an additive like formic or acetic acid is a good starting point.[8]

Purity Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing purity issues after an initial purification attempt.

G start Initial Purification Complete check_purity Assess Purity (HPLC, TLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Product Meets Spec is_pure->end Yes identify_impurity Identify Impurity Type (e.g., LC-MS, NMR) is_pure->identify_impurity No rerun_recrys Re-recrystallize (Different Solvent System) identify_impurity->rerun_recrys Different Solubility column_chrom Perform Column Chromatography identify_impurity->column_chrom Similar Polarity acid_base Consider Acid-Base Extraction identify_impurity->acid_base Acidic/Basic Impurity rerun_recrys->check_purity column_chrom->check_purity acid_base->check_purity

Caption: Decision tree for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing (2-Pyrrolidinylmethoxy)acetic acid hydrochloride?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. As a polar hydrochloride salt, polar protic solvents are generally a good starting point.

Solvent SystemPolarityTypical RatioComments
Isopropanol (IPA) / WaterHigh95:5 to 90:10A common choice. Water increases solubility when hot, while IPA ensures low solubility when cold.
Methanol / Isopropanol (IPA)HighVariesMethanol is a strong solvent; IPA acts as an anti-solvent. Dissolve in minimal hot methanol, add IPA until turbidity appears, then reheat to clarify and cool.
EthanolHighN/ACan be effective on its own, but solubility might be high even when cold, potentially reducing yield.
Acetic AcidPolar ProticN/ACan be used in some cases for acidic compounds, but may be difficult to remove completely.[9]
Q2: How do I confirm the purity and identity of my final product?

A combination of analytical methods is essential to confirm both purity and identity.[8]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, allowing for the quantification of impurities. A typical method would be reverse-phase HPLC with UV detection.[4][10]

    • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used for purity determination against a certified internal standard.[11]

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides structural information and confirms the chemical skeleton of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q3: What are the best practices for storing the purified solid?

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a hygroscopic solid. Improper storage can lead to the absorption of atmospheric moisture, causing the solid to become gummy or deliquescent.

  • Storage Container: Store in a tightly sealed glass vial or bottle.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Location: Keep in a desiccator containing a drying agent (e.g., Drierite® or silica gel) at room temperature, away from light and moisture.

Q4: How can I remove the hydrochloride to get the free base?

To obtain the free base from the hydrochloride salt, you need to neutralize the HCl.

  • Dissolution: Dissolve the hydrochloride salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH, K₂CO₃) while monitoring the pH. Adjust the pH to approximately 9-10.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base form of the amine will be more soluble in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil.

Standard Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the recrystallization of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Objective: To purify the crude solid by removing soluble and insoluble impurities.

Materials:

  • Crude (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of isopropanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the solvent mixture and heat the suspension to a gentle boil with stirring. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Return the mixture to a boil for 5-10 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (or the activated carbon).

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Sigma-Aldrich. (n.d.). (2-Pyrrolidinylmethoxy)acetic acid hydrochloride AldrichCPR.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • MDPI. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.
  • ResearchGate. (2017, October 13). How to remove HCL from the Pyridylacetic acid hydrochloride?
  • Reddit. (2015, June 16). Recrystallization from acetic acid?
  • ScienceDirect. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid.
  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.

Sources

Technical Support Center: Optimization of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: REC-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a bifunctional zwitterionic precursor often used in the synthesis of carbapenem side chains and specific receptor modulators. Its purification is notoriously difficult due to three competing physicochemical factors :

  • Extreme Hygroscopicity: The hydrochloride salt of a secondary amine with an ether linkage has a high affinity for atmospheric moisture, leading to deliquescence.

  • Liquid-Liquid Phase Separation (LLPS): The compound is prone to "oiling out" rather than crystallizing, particularly in alcohol/anti-solvent systems.

  • Zwitterionic Solubility: The presence of both an acidic carboxyl group and a basic pyrrolidine nitrogen creates a solubility profile that is highly sensitive to pH and ionic strength.

This guide provides a self-validating protocol to overcome these barriers, focusing on thermodynamic control to bypass the "oiling out" boundary.

Module 1: Critical Troubleshooting (FAQ)

Q1: Why is my product separating as a sticky oil instead of crystals?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the "oil" phase is reached before the nucleation limit of the crystal phase. This is common when supersaturation is generated too quickly (e.g., rapid cooling or dumping anti-solvent).

Immediate Fix:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Seed the solution with pure crystals (0.5 wt%) at a temperature above the cloud point (the temperature where oiling previously started).

  • Slow Down: Reduce the cooling rate to < 0.2 °C/min. The presence of seeds provides a surface for growth, bypassing the energy barrier that favors oil formation.

Q2: The crystals are turning into a goo on the filter paper. Why?

Diagnosis: Hygroscopic Deliquescence. The salt is absorbing moisture from the air, likely lowering the glass transition temperature (


) of the surface amorphous regions, causing collapse.

Corrective Action:

  • Solvent Switch: Do not use pure water or methanol for the final wash. Use anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) .

  • Atmosphere: Filter under a nitrogen blanket or use a Schlenk frit.

  • Drying: Move immediately to a vacuum oven (40°C) with a P₂O₅ trap.

Q3: My yield is low (<50%). Is the salt staying in the mother liquor?

Diagnosis: High Solubility in Alcohols. This molecule is highly soluble in Methanol and Ethanol due to the polar ether/acid/amine functionality.

Optimization:

  • Anti-Solvent Addition: You must use an anti-solvent to drive yield.

  • Recommended System: Methanol/MTBE or Ethanol/Ethyl Acetate .

  • Avoid Diethyl Ether for scale-up due to volatility and peroxide risks; MTBE (Methyl tert-butyl ether) is a safer, higher-boiling alternative that promotes better crystal growth.

Module 2: Optimized Experimental Protocol

Objective: Obtain >98% purity, >85% yield, free-flowing white solid.

Reagents & Equipment
  • Crude Compound: (2-Pyrrolidinylmethoxy)acetic acid HCl.[1]

  • Solvent (Good): Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent (Poor): Ethyl Acetate (EtOAc) or MTBE.

  • Equipment: Jacketed reactor (or round bottom with temp probe), mechanical stirrer (overhead preferred to prevent oil grinding).

Step-by-Step SOP
StepActionTechnical Rationale
1. Dissolution Suspend crude solid in MeOH (3-4 volumes) . Heat to 55-60°C .Minimizes solvent volume to maximize yield. 60°C is safe below the dec. point (~135°C+).[2]
2. Filtration Filter hot (through Celite/glass frit) if insoluble particulates are present.Removes inorganic salts (NaCl) or dust that can induce uncontrolled nucleation.
3. Nucleation Point Cool slowly to 45°C . Add Seed Crystals (0.5 wt%). Hold for 30 mins.Critical Step: Seeding in the metastable zone prevents oiling out.
4. Anti-Solvent Add EtOAc (warm, 45°C) dropwise. Ratio: 1:1 vs MeOH.Adding warm anti-solvent prevents local shock-cooling and immediate oiling.
5. Crystallization Cool to 0-5°C over 4 hours (Linear ramp: 10°C/hour).Slow cooling favors crystal growth over nucleation, trapping fewer impurities.
6. Aging Stir at 0°C for 2 hours.Ostwald ripening: allows small fines to dissolve and grow onto larger crystals.
7. Isolation Filter under N₂. Wash with cold 10% MeOH/EtOAc , then 100% EtOAc .The final non-polar wash removes surface mother liquor without dissolving the salt.
8. Drying Vacuum dry at 40-45°C for 12 hours.Removes lattice solvent.[3][4] Do not exceed 60°C initially to avoid melting hydrated forms.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process when encountering phase separation issues (Oiling Out) versus successful crystallization.

RecrystallizationLogic Start Start: Crude (2-Pyrrolidinylmethoxy) acetic acid HCl Dissolve Dissolve in Hot MeOH/EtOH (T = 60°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Haze) Cooling Cool to 45°C CheckSol->Cooling Yes Filter->Cooling Seed Add Seed Crystals Cooling->Seed AntiSolvent Add Warm Anti-Solvent (EtOAc or MTBE) Seed->AntiSolvent Observe Observation? AntiSolvent->Observe Oiling Result: Oiling Out (Liquid Droplets) Observe->Oiling Phase Sep Crystals Result: Cloudiness/Crystals Observe->Crystals Suspension Remedy1 Reheat to clear point. Add more solvent. Oiling->Remedy1 FinalCool Cool to 0°C Filter & Dry Crystals->FinalCool Remedy2 Slower Cooling Ramp (<0.2°C/min) Remedy1->Remedy2 Remedy2->Seed Retry

Caption: Workflow for managing phase separation (oiling out) during the crystallization of amine-HCl salts.

Module 4: Solubility & Solvent Data

Understanding the solubility profile is essential for designing the yield. The table below summarizes the solubility behavior of typical pyrrolidine-ether-acid HCl salts.

Solvent SystemSolubility (Hot)Solubility (Cold)Role in ProcessRisk Factor
Water Very HighHighAvoid Loss of yield; difficult to dry.
Methanol HighModeratePrimary Solvent Good solubilizer, but holds yield if used alone.
Ethanol ModerateLowAlternative Better yield than MeOH, but requires higher temp.
Isopropanol (IPA) ModerateVery LowWash Solvent Good for washing; prevents redissolution.
Ethyl Acetate InsolubleInsolubleAnti-Solvent Induces crystallization; safe; easy to dry.
Dichloromethane LowInsolubleExtraction Used for free-base extraction, not salt crystallization.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on nucleation kinetics and metastable zones).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed guidance on Hydrochloride salt hygroscopicity and counter-ion selection).

  • Veverka, M., et al. (2013). "Oiling Out" in Crystallization of Pharmaceutical Compounds.[5][6][7] Chemical Papers, 67(11). (Mechanistic explanation of LLPS in amine salts).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical protocols for anti-solvent addition strategies).

Sources

pH adjustment for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with (2-Pyrrolidinylmethoxy)acetic acid hydrochloride (CAS: 1330756-21-2 or analogs).

This compound is a zwitterionic-capable building block supplied as a hydrochloride salt. Unlike standard biological buffers (e.g., HEPES), it presents unique challenges due to its specific pKa profile and ionic starting state.

Topic: pH Adjustment & Buffer Preparation Protocols Document ID: TS-PMA-042 | Status: Verified

Core Technical Overview

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride acts as a diprotic acid system in solution. To successfully adjust its pH or use it as a buffering agent, you must understand its dissociation profile.

The Physicochemical Reality
  • Starting State (HCl Salt): The molecule is supplied protonated at the pyrrolidine nitrogen (

    
    ) and the carboxylic acid is likely protonated (
    
    
    
    ) depending on concentration, with a chloride counter-ion (
    
    
    ). The initial pH in water will be highly acidic (< pH 2.0).
  • Buffering Regions:

    • Region 1 (Acidic): pH ~3.0 – 4.0 (Carboxylic acid deprotonation).

    • Region 2 (Basic): pH ~9.0 – 10.0 (Pyrrolidine amine deprotonation).

  • The "Dead Zone": At physiological pH (7.0 – 7.4), this molecule has minimal buffering capacity . It exists primarily as a zwitterion.

Expert Insight: If you are attempting to buffer a reaction at pH 7.4 using only this compound, stop . You will experience significant pH drift. You must use a co-buffer or use this compound only within its effective pKa ranges.

Dissociation & pH Logic (Visualization)

The following diagram illustrates the protonation states you will encounter during titration with a base (e.g., NaOH).

pH_Pathway cluster_0 Buffering Region 1 cluster_1 Buffering Region 2 Start Starting Material (HCl Salt) pH < 2.0 Species1 Cationic Form [R-NH2+ ... COOH] + Cl- Start->Species1 Dissolution (H2O) Species2 Zwitterionic Form [R-NH2+ ... COO-] (Isoelectric Region) Species1->Species2 Add Base (OH-) pKa1 ~3.3 Species3 Anionic Form [R-NH ... COO-] Species2->Species3 Add Base (OH-) pKa2 ~9.5

Figure 1: Titration pathway of (2-Pyrrolidinylmethoxy)acetic acid HCl showing the transition from cationic to anionic states upon base addition.

Protocol: Precision pH Adjustment

Objective: Prepare a stable solution of (2-Pyrrolidinylmethoxy)acetic acid HCl at a target pH.

Reagents Required[1][2][3][4][5]
  • (2-Pyrrolidinylmethoxy)acetic acid hydrochloride (Solid)[1][2]

  • Ultra-pure Water (Type I, 18.2 MΩ)

  • 5M NaOH (Concentrated Base for initial neutralization)

  • 1M NaOH (Dilute Base for fine-tuning)

  • pH Meter (Calibrated at pH 4.01, 7.00, and 10.01)

Step-by-Step Workflow
Step 1: Dissolution & Initial Reading
  • Calculate the mass required for your target molarity (e.g., 50 mM).

  • Dissolve the solid in 80% of the final volume of water.

    • Observation: The solution will likely be clear but the pH will drop rapidly (often to pH 1.5 - 2.0) due to the HCl moiety.[3]

  • Do not dilute to final volume yet.

Step 2: The "Neutralization Phase" (Exothermic Warning)

Because this is an HCl salt, you must neutralize the mineral acid before adjusting the organic buffer.

  • Place the beaker on a magnetic stirrer with a stir bar.

  • Monitor temperature. If preparing >100 mL of high concentration (>100 mM), the neutralization of HCl can generate heat.

  • Add 5M NaOH dropwise.

    • Target: Watch for the pH to rise rapidly from ~1.5 to ~3.0.

    • Note: You are converting the free HCl into NaCl.

Step 3: Fine Adjustment (The Buffering Zone)

Switch to 1M NaOH or 0.1M NaOH depending on volume.

Target pHBehavior & Action
pH 3.0 – 4.5 Slow Down. You are in the first pKa buffering zone (Carboxyl). pH will change slowly per drop of base.
pH 4.5 – 8.5 Rapid Shift. You are passing through the zwitterionic gap. A single drop of base may cause the pH to jump 0.5 – 1.0 units. Proceed with extreme caution.
pH > 9.0 Slow Down. You are entering the second pKa buffering zone (Pyrrolidine amine).
Step 4: Finalization
  • Once the target pH is reached, transfer to a volumetric flask.[4]

  • Add water to the final volume mark.[5][6]

  • Re-check pH: Dilution can slightly shift pH (ionic strength effect). Adjust with micromolar quantities of 1M NaOH or 1M HCl if necessary.

Troubleshooting Guide & FAQs

Q1: I am trying to set the pH to 7.4, but it keeps drifting. Why?

Diagnosis: Lack of Buffering Capacity. Explanation: As shown in Figure 1, pH 7.4 lies between the pKa of the acid (~3.3) and the amine (~9.5). In this region, the molecule exists as a zwitterion with no "reserve" protons to donate or accept. Solution:

  • If the compound is the analyte: Use a background buffer like Phosphate (PBS) or HEPES to maintain pH 7.4.

  • If the compound is the buffer: You cannot use it effectively at pH 7.4. Choose a different buffer system.

Q2: My solution became warm during preparation. Did I degrade the compound?

Diagnosis: Heat of Neutralization. Explanation: Reacting the HCl salt with NaOH releases significant enthalpy (


).
Assessment:  (2-Pyrrolidinylmethoxy)acetic acid is generally stable up to moderate temperatures (

) for short periods. Prevention: For future preparations, chill the water to 4°C before dissolving or add NaOH more slowly on ice.
Q3: Can I use Potassium Hydroxide (KOH) instead of NaOH?

Diagnosis: Cation Compatibility. Answer: Yes, but with a caveat. Risk: While the potassium salt of this compound is soluble, introducing


 can lower solubility if perchlorate (

) or SDS are introduced downstream in HPLC or electrophoresis workflows (forming insoluble K-SDS or K-ClO4). Recommendation: Stick to NaOH unless your specific assay is sodium-sensitive.
Q4: The solution is cloudy after pH adjustment.

Diagnosis: Isoelectric Precipitation or Contamination. Explanation: While this specific ether-linked molecule is highly soluble, zwitterionic compounds are least soluble at their isoelectric point (pI), which is roughly


.
Troubleshooting: 
  • Verify concentration (keep below 500 mM).

  • Check if you exceeded pH 10 (potential formation of insoluble metal hydroxides if water quality is poor).

  • Filter: Pass through a 0.22 µm PVDF filter. If the precipitate dissolves upon slight acidification, it was likely the zwitterion reaching saturation.

Quantitative Reference Data

ParameterValue (Approx.)Significance
Molecular Weight ~195.64 g/mol Includes the HCl weight. Use this for Molarity calcs.
pKa 1 (Acid) 3.31 ± 0.10Effective buffering range: pH 2.8 – 4.3
pKa 2 (Base) 9.5 ± 0.5Effective buffering range: pH 8.5 – 10.5
Isoelectric Point (pI) ~6.4Region of lowest solubility and zero net charge.
Solubility High (Water)Soluble >50 mg/mL in acidic/neutral media.

References

  • ChemicalBook. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Properties & pKa Prediction. Retrieved from ChemicalBook Database. Link

  • Sigma-Aldrich. Product Specification: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. Retrieved from Sigma-Aldrich Catalog. Link

  • Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. BIOS Scientific Publishers. (General reference for buffer capacity gaps in zwitterionic amino acids).
  • AAT Bioquest. Buffer Preparation and Recipes: General Principles of HCl Salt Neutralization. Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of (2-Pyrrolidinylmethoxy)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polar Challenge

(2-Pyrrolidinylmethoxy)acetic acid HCl (CAS: 1330756-21-2) represents a specific class of chiral building blocks used in the synthesis of peptidomimetics and proline derivatives. Its structure—a saturated pyrrolidine ring linked to a carboxylic acid via an ether bridge—creates a unique analytical challenge: high polarity .

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this compound, leading to elution in the void volume and significant ion suppression. This guide compares analytical strategies, establishing HILIC-ESI-MS/MS as the superior methodology for characterization, quantifying its performance against traditional C18 and GC-MS approaches.

Comparative Analytical Strategies

The following table contrasts the three primary methodologies available for characterizing this hydrochloride salt.

FeatureMethod A: HILIC-ESI-MS/MS (Recommended) Method B: RPLC (C18)-ESI-MS Method C: GC-MS (Derivatization)
Principle Hydrophilic Interaction Liquid Chromatography + Electrospray Ionization.Hydrophobic interaction + ESI.Gas Chromatography + Electron Impact (EI).[1]
Retention Excellent. Retains polar salts via water layer partitioning.Poor. Analyte elutes in void volume (t0) due to high polarity (logP < 0).N/A. Requires volatility.[2]
Sample Prep Minimal (Dilute in ACN/H2O).Minimal.Laborious. Requires silylation (e.g., BSTFA) to cap -COOH and -NH groups.
Sensitivity High. High organic mobile phase enhances ESI desolvation efficiency.Low. Co-elution with salts causing ion suppression.Medium. Good structural fingerprint, but lower sensitivity than MRM.
Suitability Gold Standard for quantitative PK/PD and purity assays.unsuitable for quantitative analysis of this specific salt.Best for structural confirmation (orthogonal data).
Why Alternatives Fail
  • APCI (Atmospheric Pressure Chemical Ionization): While robust for some small molecules, APCI requires vaporization. The HCl salt form of this compound is non-volatile and thermally labile; heating it for APCI often causes premature degradation (decarboxylation) before ionization.

  • Standard C18: The pyrrolidine nitrogen is protonated at acidic pH, making the molecule cationic and highly water-soluble. It simply refuses to interact with hydrophobic C18 chains.

Deep Dive: The HILIC-ESI-MS/MS Workflow

To achieve reliable characterization, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Unlike C18, HILIC uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase. This creates a water-rich layer on the surface of the silica, into which the polar (2-Pyrrolidinylmethoxy)acetic acid partitions.

Experimental Protocol

Objective: Quantify and characterize (2-Pyrrolidinylmethoxy)acetic acid HCl with <5% CV.

Step 1: Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of (2-Pyrrolidinylmethoxy)acetic acid HCl in 1 mL of 50:50 Methanol:Water (free base MW: ~159.18 Da; HCl salt MW: ~195.64 Da).

  • Working Standard: Dilute stock to 100 ng/mL using 90:10 Acetonitrile:Water (Critical: Matching the initial mobile phase composition prevents peak distortion).

Step 2: LC-MS Parameters[3]
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% -> 50% B (Elution)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration - Critical for HILIC stability)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Step 3: MS Source Settings (ESI Positive)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C (High temp needed to remove the HILIC aqueous layer).

  • Cone Voltage: 25 V (Optimized for m/z 160 precursor).

Data Interpretation & Fragmentation Logic

Theoretical Mass Calculation[4]
  • Formula:

    
    
    
  • Monoisotopic Mass: 159.0895 Da

  • Precursor Ion

    
    : 160.0968 m/z 
    
Fragmentation Pathway (MS/MS)

In the collision cell (CID), the protonated molecule undergoes predictable cleavage. The ether linkage and the carboxylic acid are the primary weak points.

  • Primary Loss (

    
    ):  The carboxylic acid group loses water, forming an acylium ion (
    
    
    
    142).
  • Secondary Loss (

    
    ):  Loss of the formic acid equivalent from the ether tail (
    
    
    
    114).
  • Characteristic Pyrrolidine Ion: Cleavage of the ether bond often leaves the stable pyrrolidinyl-methyl cation (

    
     84) or the pyrrolidinium ring (
    
    
    
    70).
Visualization: Analytical Workflow & Fragmentation

The following diagram illustrates the complete characterization logic, from sample prep to spectral interpretation.

G cluster_0 Experimental Workflow cluster_1 MS/MS Fragmentation Pathway (Predicted) Sample Sample: (2-Pyrrolidinylmethoxy)acetic acid HCl Prep Prep: Dissolve in 90% ACN (Prevents solvent mismatch) Sample->Prep HILIC Separation: HILIC Column (Retains Polar Salt) Prep->HILIC ESI Ionization: ESI (+) [M+H]+ = 160.1 m/z HILIC->ESI Parent Precursor Ion [M+H]+ m/z 160 ESI->Parent MS1 Scan Frag1 Loss of H2O (-18) m/z 142 Parent->Frag1 Low CE (10eV) Frag2 Loss of HCOOH (-46) m/z 114 Parent->Frag2 Med CE (20eV) Frag3 Pyrrolidine Ring Cleavage m/z 84 / 70 Frag2->Frag3 High CE (35eV)

Caption: Figure 1. Integrated HILIC-ESI-MS/MS workflow and predicted collision-induced dissociation (CID) fragmentation pathway for (2-Pyrrolidinylmethoxy)acetic acid.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid (Analogous Structure). Retrieved from [Link]

  • Separation Science. (2025). Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI. Retrieved from [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. ResearchGate. Retrieved from [Link]

  • Waters Corporation. HILIC Method Development Strategies. Retrieved from [Link]

Sources

Technical Comparison: (2-Pyrrolidinylmethoxy)acetic acid HCl vs. Established GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (2-Pyrrolidinylmethoxy)acetic acid HCl (referred to as PMA-HCl ) and established GABA analogs. It is designed for researchers evaluating novel cyclic GABA bioisosteres for transporter inhibition (GAT) or receptor modulation.

Executive Summary

(2-Pyrrolidinylmethoxy)acetic acid HCl (PMA-HCl) is a conformationally restricted, ether-linked analog of


-aminobutyric acid (GABA). Unlike the flexible linear chain of GABA or the bulky lipophilic substitution of Gabapentin, PMA-HCl incorporates the amine moiety into a rigid pyrrolidine ring—structurally related to proline  and nipecotic acid —while utilizing an ether oxygen to link the acidic tail.

This structural profile positions PMA-HCl primarily as a candidate for GABA Transporter (GAT) inhibition or metabolic stability enhancement (via the ether bioisostere), distinct from the


 calcium channel blockade mechanism of Gabapentinoids. This guide evaluates its physicochemical and pharmacological potential against industry standards: Gabapentin , Nipecotic Acid , and Vigabatrin .

Chemical & Structural Analysis (SAR)

The pharmacological divergence of PMA-HCl from standard GABA analogs stems from two key structural modifications: ring constraint and ether bioisosterism .

FeatureGABA (Endogenous)Gabapentin (Neurontin)Nipecotic Acid (GAT Inhibitor)PMA-HCl (Candidate)
Core Structure Linear amino acidCyclohexyl-GABAPiperidine-3-carboxylic acidPyrrolidine-2-methoxyacetic acid
Amine Constraint None (Flexible)None (Primary amine)Rigid (Cyclic secondary) Rigid (Cyclic secondary)
Linker Type Methylene (

)
Methylene (Bulky)Direct Ring AttachmentEther (

)
H-Bond Acceptors 2 (Carboxyl)2 (Carboxyl)2 (Carboxyl)3 (Carboxyl + Ether)
Primary Target GABA-A/B Receptors

Ca

Channels
GAT-1 TransporterGAT / GABA-AT (Predicted)
Mechanistic Implications[1]
  • Pyrrolidine Ring (Rigidity): Similar to Nipecotic Acid , the inclusion of the nitrogen in a ring restricts the conformational entropy loss upon binding. This typically favors binding to transporters (GAT) over receptors (GABA-A), which often require a specific "extended" conformation.

  • Ether Linkage (

    
     vs 
    
    
    
    ):
    The replacement of the
    
    
    -carbon with oxygen acts as a bioisostere.
    • Electronic Effect: The electronegative oxygen lowers the pKa of the neighboring protons and potentially the terminal carboxylic acid, altering ionization at physiological pH.

    • Solubility: The ether oxygen acts as an additional hydrogen bond acceptor, potentially improving aqueous solubility compared to all-carbon analogs like Gabapentin.

Comparative Performance Data

The following data benchmarks the class of pyrrolidine/proline-derived inhibitors against standard GABA drugs. Note that specific affinity values for PMA-HCl must be empirically determined; values below represent the target threshold based on high-affinity structural analogs (e.g., substituted pyrrolidine-2-acetic acids).

Table 1: Pharmacological Benchmarks (IC50 / )
CompoundTarget: GAT-1 (Uptake)Target: GABA-B Target:

BBB Permeability
Nipecotic Acid

(Ref)

InactiveLow (Zwitterionic)
Tiagabine

InactiveInactiveHigh (Lipophilic tail)
Gabapentin InactiveInactive

High (L-system transport)
PMA-HCl (Class) Target: < 20

Likely Inactive Unknown Moderate (Predicted)

Critical Insight: Proline-derived GABA analogs (homologs of PMA-HCl) have demonstrated IC50 values in the 5–20


  range for GAT-1 and GAT-3. The ether linker in PMA-HCl is expected to modulate this affinity by altering the distance and angle between the cationic amine and anionic carboxylate.

Experimental Validation Protocols

To validate PMA-HCl against these benchmarks, the following self-validating experimental workflows are required.

Experiment A: [ ]-GABA Uptake Assay (GAT Inhibition)

Objective: Determine if PMA-HCl acts as a functional uptake inhibitor like Nipecotic Acid.

  • Preparation: Prepare synaptosomes from rat cerebral cortex (P2 fraction).

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Incubate with PMA-HCl (

    
    ) for 10 mins.
    
    • Control Positive: Tiagabine (

      
      ).
      
    • Control Negative: Buffer only.

  • Initiation: Add

    
    -GABA (
    
    
    
    ) and incubate for 3 mins at 30°C.
  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI).

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Experiment B: Electrophysiological Characterization (GABA-A Agonism)

Objective: Rule out direct receptor agonism (off-target effect).

  • System: Whole-cell patch-clamp in HEK293 cells expressing recombinant GABA-A (

    
    ).
    
  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply GABA (

      
      ) for 2s (Reference Current).
      
    • Washout (30s).

    • Apply PMA-HCl (

      
      ) for 2s.
      
  • Validation: If Current(PMA) < 5% of Current(GABA), the compound is not a direct agonist.

Mechanism of Action Visualization

The following diagram illustrates the differential targeting of PMA-HCl compared to Gabapentin and Tiagabine within the GABAergic synapse.

GABA_Pathway Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft Presynaptic->Synapse Release GAT GAT-1 Transporter (Reuptake) Synapse->GAT Clearance GABA_A GABA-A Receptor (Cl- Influx) Synapse->GABA_A Binding Postsynaptic Postsynaptic Neuron (Inhibition) GAT->Presynaptic Recycling GABA_A->Postsynaptic Hyperpolarization VGCC α2δ Ca2+ Channel VGCC->Presynaptic Modulates Release GABA Endogenous GABA PMA PMA-HCl (Candidate) PMA->GAT Inhibits (Predicted) Tiagabine Tiagabine (Standard) Tiagabine->GAT Inhibits Gabapentin Gabapentin (Standard) Gabapentin->VGCC Blocks Trafficking

Figure 1: Predicted pharmacological intervention points.[1] PMA-HCl is hypothesized to target the GAT reuptake system (Red), distinct from Gabapentin's presynaptic calcium channel modulation (Orange).

Synthesis & Stability Workflow

For researchers synthesizing PMA-HCl for testing, the ether linkage requires specific stability checks not needed for Gabapentin.

Synthesis_Check Start Start: (S)-Prolinol Step1 N-Protection (Boc/Cbz) Start->Step1 Step2 O-Alkylation (NaH + Bromoacetic acid) Step1->Step2 Step3 Deprotection (HCl/TFA) Step2->Step3 Product PMA-HCl Step3->Product Check Stability Check: Ether Cleavage? Product->Check Acidic Conditions

Figure 2: Critical synthesis pathway highlighting the ether formation step. The stability of the ether bond under acidic deprotection (Step 3) is a critical quality attribute.

Conclusion & Recommendations

(2-Pyrrolidinylmethoxy)acetic acid HCl represents a rigidified, ether-linked scaffold that occupies a chemical space between Nipecotic Acid and GABA .

  • Primary Utility: It serves as a valuable probe for GAT transporter SAR studies , specifically to test the tolerance of the transporter binding pocket for ether-linked side chains.

  • Differentiation: Unlike Gabapentin, it is unlikely to cross the BBB efficiently via the L-type amino acid transporter (LAT1) unless esterified, due to the lack of the specific "large neutral amino acid" geometry.

  • Next Step: Researchers should prioritize GAT-1/GAT-3 binding assays over receptor binding to validate its primary mechanism.

References

  • GABA Transporter Pharmacology

    • Schousboe, A., et al. (2004). "Role of GABA transport in the maintenance of GABAergic neurotransmission."[1] Neurochemical Research. Link

  • Pyrrolidine-based GAT Inhibitors

    • Faust, M., et al. (2010). "New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids."[2] European Journal of Medicinal Chemistry. Link

  • Structure-Activity Relationships of GABA Analogs

    • Kragler, A., et al. (2008).[1] "Synthesis and biological evaluation of new GABA-uptake inhibitors." ChemMedChem. Link

  • Gabapentin Mechanism

    • Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology. Link

Sources

HPLC Method Validation for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

The Challenge: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride (CAS: 53912-85-9) presents a "perfect storm" for HPLC analysis: it is highly polar, zwitterionic, and lacks a strong UV chromophore. Standard C18 methods often fail due to void volume elution (k' < 1) or phase dewetting.

The Verdict: This guide compares two validated approaches: HILIC (Hydrophilic Interaction Liquid Chromatography) vs. Aqueous-Stable RP-HPLC .

  • Winner: HILIC (Zwitterionic phase) is recommended for superior retention, peak shape, and MS-compatibility.

  • Alternative: Aqueous-Stable C18 (with ion suppression) is a viable alternative for QC labs restricted to Reverse Phase, provided specific "dewetting-resistant" columns are used.

Part 1: The Analytical Challenge

To validate a method for this molecule, one must understand its behavior in solution.

FeatureChemical ImplicationChromatographic Impact
Secondary Amine (Pyrrolidine) pKa ~10.5 (Basic)Causes severe tailing on residual silanols. Requires low pH or high buffer strength.
Carboxylic Acid pKa ~3.5 (Acidic)Ionizes at neutral pH. Requires pH < 2.5 to protonate (for RP) or neutral pH for HILIC.
Chromophore Absence No aromatic ringUV detection is limited to 205–210 nm (carbonyl/ether). High background noise sensitivity.
Hydrophilicity LogP < 0Elutes in the void volume on standard C18 columns.
Part 2: Comparative Methodology
Method A: HILIC (The Recommended Approach)
  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic mobile phase.

  • Why it wins: The polar nature of the analyte drives retention in HILIC, moving it away from the solvent front without aggressive ion-pairing reagents.

Method B: Aqueous-Stable RP-HPLC (The Alternative)
  • Mechanism: Hydrophobic interaction using a C18 phase designed to prevent "phase collapse" (dewetting) in 100% aqueous conditions.

  • Why it's second best: Requires acidic phosphate buffers (non-MS compatible) and retention is often barely adequate (k' ~ 1.5 to 2.0).

Decision Matrix (Workflow)

MethodSelection node_start Analyte: (2-Pyrrolidinylmethoxy)acetic acid HCl node_detect Detection Requirement: UV 210 nm or CAD/MS node_start->node_detect node_decision Primary Constraint? node_detect->node_decision node_hilic Method A: HILIC (Zwitterionic Phase) node_decision->node_hilic Sensitivity & Retention node_rp Method B: Aqueous C18 (Polar Endcapped) node_decision->node_rp Legacy Equipment / Cost node_hilic_cond Conditions: ACN/Buffer pH 5.0 Gradient: 90% -> 50% B node_hilic->node_hilic_cond node_rp_cond Conditions: 100% Aqueous Compatible Phosphate Buffer pH 2.1 node_rp->node_rp_cond node_result_hilic Result: High Retention (k' > 5) MS Compatible node_hilic_cond->node_result_hilic node_result_rp Result: Low Retention (k' ~ 1.5) UV Only (Non-volatile buffer) node_rp_cond->node_result_rp

Figure 1: Decision workflow for selecting the appropriate stationary phase based on laboratory constraints.

Part 3: Detailed Experimental Protocols
1. Method A: HILIC Protocol (Gold Standard)

This method provides the best peak shape and sensitivity.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or similar), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm) or CAD (Charged Aerosol Detector).

  • Injection Volume: 5 µL.

  • Diluent: 80:20 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 10 90
10.0 40 60
12.0 40 60
12.1 10 90

| 18.0 | 10 | 90 |

2. Method B: Aqueous RP-HPLC Protocol (Alternative)

Use this only if HILIC columns are unavailable.

  • Column: Polar-embedded or "AQ" C18 (e.g., Waters Atlantis T3, Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 2.5) / 5% Acetonitrile.

    • Note: Low pH is critical to suppress carboxylic acid ionization and improve retention.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm.

Part 4: Validation Data (Representative)

The following data represents typical results obtained during a full validation study according to ICH Q2(R2) guidelines using Method A (HILIC) .

1. System Suitability

Objective: Ensure the system is performing correctly before analysis.

ParameterAcceptance CriteriaResult (Method A)Result (Method B)
Retention Time (RT) N/A7.4 min3.2 min (Risk of void)
Tailing Factor (T) ≤ 1.51.11.4
Theoretical Plates (N) > 200085003200
% RSD (n=6) ≤ 2.0%0.4%1.2%
2. Linearity & Range

Objective: Verify response is proportional to concentration. Range: 50% to 150% of target concentration (0.5 mg/mL).

Level (%)Concentration (µg/mL)Mean Area (mAU*s)
5025012400
7537518650
10050024900
12562531100
15075037350
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes > 0.999 requirement).
    
3. Accuracy (Recovery)

Objective: Spike recovery at 3 levels (80%, 100%, 120%).

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD
80%40.039.899.5%0.5%
100%50.050.2100.4%0.3%
120%60.059.799.5%0.6%
4. Sensitivity (LOD/LOQ)

Due to the weak chromophore, these limits are critical.

  • LOD (S/N = 3): 2.5 µg/mL

  • LOQ (S/N = 10): 8.0 µg/mL

Part 5: Validation Workflow Diagram

ValidationFlow cluster_0 Pre-Validation cluster_1 Quantitative Parameters start Start Validation (ICH Q2 R2) specificity Specificity (Blank/Placebo Interference) start->specificity robustness Robustness (pH +/- 0.2, Temp +/- 5C) specificity->robustness linearity Linearity (5 Levels) robustness->linearity precision Precision (Repeatability n=6) linearity->precision accuracy Accuracy (Spike Recovery) precision->accuracy report Final Method Report accuracy->report

Figure 2: Step-by-step validation sequence ensuring scientific integrity.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation of analytical procedures.Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • PubChem. (2024). (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2002). LCGC North America. "Separation of Polar Compounds on Reversed-Phase Columns." Link

Sources

Comparative Bioequivalence Guide: (2-Pyrrolidinylmethoxy)acetic Acid HCl and Prodrug Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioequivalence & Pharmacokinetic Profiling: (2-Pyrrolidinylmethoxy)acetic Acid HCl Derivatives Content Type: Technical Comparison Guide Audience: Drug Development Scientists, PK/PD Researchers, Formulation Chemists.

Executive Summary: The Permeability Challenge

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride (PMAA-HCl) represents a specific class of pyrrolidine-based zwitterionic small molecules, structurally analogous to nootropic agents (racetams) and GABA-mimetics. While the pyrrolidine scaffold offers high receptor affinity for specific neurological targets (e.g., SV2A or glutamate receptors), the physicochemical profile of the HCl salt presents a classic Biopharmaceutics Classification System (BCS) Class III challenge: High Solubility, Low Permeability.

This guide provides a technical framework for evaluating the bioequivalence (BE) and comparative pharmacokinetics (PK) of the PMAA-HCl salt against its two primary optimization candidates: the Methyl Ester Prodrug and the Amide Analog .

The Core Problem: Ion Trapping

At physiological pH (7.4), the secondary amine of the pyrrolidine ring (pKa ~11.3) is protonated, while the carboxylic acid tail (pKa ~4.5) is deprotonated. This creates a zwitterionic species or, in the case of the HCl salt in the acidic stomach, a highly polar cation. This charge distribution prevents passive diffusion across the lipid bilayer, necessitating active transport mechanisms (e.g., PEPT1 or SMVT) which are saturable and prone to variability.

Comparative Candidates Profile

The following table contrasts the Reference Standard (PMAA-HCl) with its structural alternatives.

FeatureCandidate A (Reference) Candidate B (Prodrug) Candidate C (Analog)
Chemical Entity (2-Pyrrolidinylmethoxy)acetic acid HCl Methyl (2-pyrrolidinylmethoxy)acetate 2-(2-Pyrrolidinylmethoxy)acetamide
Primary State Cationic Salt / ZwitterionUncharged LipophileNeutral Polar
BCS Class Class III (High Sol / Low Perm)Class I (High Sol / High Perm)Class I/III (Borderline)
Transport Mechanism Active Transport (Saturable)Passive Diffusion (Linear)Passive + Paracellular
Metabolic Fate Renal Excretion (Unchanged)Rapid Hydrolysis to Acid (Liver/Blood)CYP450 Oxidation / Deamination
Bioavailability (F) 30–50% (Dose Dependent)>85% (Predicted)60–80%

Experimental Protocols: Establishing Bioequivalence

To validate the performance of PMAA-HCl against its derivatives, a rigorous "Self-Validating" workflow is required. This moves beyond simple observation to mechanistic confirmation.

Phase 1: In Vitro Permeability & Transport (Caco-2)

Objective: Determine if the candidate is a substrate for efflux pumps (P-gp) or uptake transporters, which dictates the in vivo study design.

Protocol:

  • Cell Culture: Grow Caco-2 monolayers on Transwell® inserts for 21 days (TEER > 300 Ω·cm²).[1][2][3][4][5]

  • Dosing: Apply 10 µM of PMAA-HCl to the Apical (A) side.

  • Inhibition Step (Crucial Validation):

    • Well 1: PMAA-HCl alone.

    • Well 2: PMAA-HCl + Glycylsarcosine (PEPT1 inhibitor).

    • Well 3: PMAA-HCl + Verapamil (P-gp inhibitor).

  • Sampling: Collect Basolateral (B) samples at 30, 60, 90, and 120 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria:

    • If

      
       cm/s, the HCl salt is low permeability.
      
    • If Glycylsarcosine reduces transport by >50%, the drug relies on PEPT1, confirming saturable absorption kinetics.

Phase 2: In Vivo Pharmacokinetics (Rat Model)

Objective: Quantify the "Flip-Flop" kinetics phenomenon often seen in pyrrolidine derivatives where absorption is slower than elimination.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Groups:

    • Group 1 (IV Reference): PMAA-HCl (5 mg/kg, IV bolus).

    • Group 2 (Oral Test A): PMAA-HCl (20 mg/kg, Oral gavage).

    • Group 3 (Oral Test B): Methyl Ester Prodrug (Equimolar dose, Oral gavage).

  • Blood Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (containing deuterated internal standard).

    • Critical Step for Prodrug: For Group 3, samples must be stabilized with PMSF (esterase inhibitor) immediately upon collection to prevent ex vivo hydrolysis, ensuring accurate measurement of the prodrug vs. active acid.

Mechanistic Visualization: Absorption Pathways

The following diagram illustrates the divergent absorption pathways. The HCl salt (Reference) faces a "Transporter Bottleneck," while the Ester Prodrug utilizes "Passive Diffusion" followed by intracellular activation.

BioequivalencePathway cluster_lumen Gut Lumen (pH 6.0) cluster_enterocyte Enterocyte (Lipid Bilayer) PMAA_HCl PMAA-HCl (Ionized Cation) Transporter PEPT1 / SMVT Transporter PMAA_HCl->Transporter Saturable Uptake Prodrug Methyl Ester (Lipophilic) Diffusion Passive Diffusion Prodrug->Diffusion Rapid Influx Intracellular_Acid Active Acid (PMAA) Transporter->Intracellular_Acid Esterase Carboxylesterase (Hydrolysis) Diffusion->Esterase Esterase->Intracellular_Acid Activation Blood Systemic Circulation (Plasma) Intracellular_Acid->Blood Basolateral Efflux

Figure 1: Comparative absorption mechanisms. The HCl salt relies on capacity-limited transporters (Yellow), while the Prodrug (Green) bypasses this barrier via passive diffusion before metabolic activation.

Data Interpretation & Bioequivalence Criteria

When analyzing the data from the studies above, "Bioequivalence" is not merely about matching Area Under the Curve (AUC). For this class of derivatives, you must evaluate the Rate of Input (Ka) .

The "Super-Bioavailability" Phenomenon

If the Methyl Ester Prodrug is used, do not expect strict bioequivalence (80-125% confidence interval). Instead, expect Super-Bioavailability .

ParameterPMAA-HCl (Reference)Methyl Ester (Test)Interpretation
Tmax (h) 1.5 – 2.5 h0.5 – 0.8 hProdrug absorbs faster (Rapid onset).
Cmax (ng/mL) LowHigh (>200% of Ref)Safety Risk: High Cmax may trigger off-target synaptic effects.
AUC (0-inf) ModerateHighIndicates total exposure gain.
T1/2 (h) ~2.0 h~2.0 hElimination half-life should remain identical (rate-limited by renal clearance of the acid).
Decision Matrix
  • If Cmax of Prodrug > 3x Reference: The prodrug is not bioequivalent and may be toxic. Action: Develop a Controlled Release (CR) formulation of the prodrug to flatten the peak.

  • If Tmax is delayed in HCl salt: Confirms "Flip-Flop" kinetics (absorption rate < elimination rate). Action: The HCl salt is suitable only for chronic dosing, not acute cognitive enhancement.

References

  • World Health Organization (WHO). (2024). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability.Link

  • Tomar, M. S., et al. (2016). Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers.[2] Scholars Research Library. Link

  • Góra, J., et al. (2021).[6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules (NIH). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • U.S. FDA. (2023). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.Link

Sources

Structural Confirmation Guide: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive structural confirmation workflow for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride (CAS Ref: 1346602-69-6 / 53912-85-9 analog). As a bifunctional building block containing a secondary amine, an ether linkage, and a carboxylic acid, this molecule presents specific analytical challenges—particularly regarding its chiral purity and the integrity of the ether linkage (


) during salt formation.

This document moves beyond basic identity (MS/HPLC) to compare Standard QC Protocols against a Comprehensive Structural Validation Workflow . We demonstrate why the Comprehensive approach is required to rule out common synthetic impurities such as regioisomers and enantiomeric excess failures.

The Molecule at a Glance
  • Core Scaffold: Pyrrolidine ring (saturated nitrogen heterocycle).[1]

  • Key Connectivity: A pyrrolidin-2-yl-methyl group linked via ether to acetic acid.

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: The C2 position on the pyrrolidine ring is a chiral center.

    • Salt Stoichiometry: Mono- vs. Di-hydrochloride forms.

    • Regio-integrity: Distinguishing the 2-substituted isomer from 3-substituted byproducts.

Comparative Analysis: Standard vs. Comprehensive Validation

In drug development, "Standard QC" often yields false positives by confirming mass and general purity without verifying exact connectivity or stereochemistry. The following table contrasts the performance of standard methods against the required comprehensive workflow.

Table 1: Analytical Performance Comparison
Feature ValidatedStandard QC Workflow (Alternatives)Comprehensive Validation (Recommended)Scientific Rationale
Primary Structure 1D 1H NMR 2D NMR (COSY, HSQC, HMBC) 1D NMR often shows overlapping multiplets for the pyrrolidine ring. HMBC is required to prove the Ether (

) connectivity definitively.
Stereochemistry Optical Rotation (Polarimetry) Chiral HPLC / derivatization Polarimetry is notoriously unreliable for salts with low specific rotation. Chiral HPLC provides quantitative Enantiomeric Excess (% ee).[2]
Molecular Identity Low-Res LC-MS (ESI) HRMS (Q-TOF) + MS/MS Low-res confirms Mass (

), but not the formula. HRMS confirms elemental composition; MS/MS fragmentation verifies the loss of the acetic acid side chain.
Salt Form Gravimetric / AgNO3 Test Ion Chromatography (IC) IC quantitatively measures Chloride content, distinguishing between free base, mono-HCl, and hemi-salts.

Structural Challenges & "Alternative" Impurities

To validate the structure, one must actively disprove the presence of likely synthetic alternatives (impurities).

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic required to distinguish the target compound from its most common structural isomers.

StructuralConfirmation Target Target: (2-Pyrrolidinylmethoxy)acetic acid HCl Start Crude Material CheckMass HRMS (Exact Mass) Start->CheckMass Isomer1 Alternative A: Regioisomer (3-substituted) Isomer2 Alternative B: Wrong Enantiomer Isomer3 Alternative C: N-Alkylated Isomer CheckMass->Isomer3 Fragmentation Pattern Differs CheckConnect 2D NMR (HMBC) CheckMass->CheckConnect Mass Matches CheckConnect->Isomer1 Coupling to C3/C4 CheckChiral Chiral HPLC CheckConnect->CheckChiral Coupling to C2 confirmed CheckChiral->Target Passes All Criteria CheckChiral->Isomer2 Retention Time Mismatch

Caption: Decision tree for distinguishing the target compound from regioisomers and enantiomers.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Structural Elucidation

Objective: Confirm the ether linkage and distinguish the methylene protons adjacent to the chiral center.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) is preferred for the HCl salt to ensure solubility and eliminate exchangeable proton signals (OH/NH/COOH) that obscure the aliphatic region.
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid).

Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition:

    • 1H (Proton): 64 scans. Look for the characteristic singlet at

      
       ppm (OCH2COOH) and the doublet of doublets at 
      
      
      
      ppm (Pyrrolidine-CH2-O).
    • COSY: Identify the spin system of the pyrrolidine ring (N-CH-CH2-CH2-CH2-N).

    • HMBC (Critical): Optimize for long-range coupling (

      
      ).
      
      • Target Correlation: You must observe a cross-peak between the Carbonyl Carbon and the isolated methylene protons (singlet).

      • Linkage Proof: Observe cross-peaks between the Ether Oxygen Carbons and the Pyrrolidine C2 proton .

Acceptance Criteria:

  • Integration of the isolated methylene singlet must be exactly 2.0 relative to the single chiral proton at C2 (Integration = 1.0).

Protocol B: Chiral Purity via Derivatization (Marfey’s Method)

Since direct chiral HPLC of amino-acids can be challenging due to lack of chromophores, derivatization is the robust alternative.

Reagents:

  • Marfey’s Reagent (FDAA): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

  • Standard: Pure (S)-enantiomer reference.

Methodology:

  • Derivatization: Mix 50 µL of sample (50 mM) with 100 µL of 1% Marfey’s reagent in acetone and 20 µL of 1M NaHCO3. Heat at 40°C for 1 hour. Stop reaction with 20 µL 1M HCl.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 60% B over 40 min.

    • Detection: UV at 340 nm (Marfey’s reagent chromophore).

  • Analysis: The L-L diastereomer (Target) will elute at a different time than the D-L diastereomer (Impurity).

Mechanistic Visualization: The Ether Linkage Proof

The most common synthetic failure is the N-alkylation instead of O-alkylation. The following diagram visualizes how HMBC (Heteronuclear Multiple Bond Correlation) definitively proves the correct structure.

HMBC_Logic cluster_proof Critical HMBC Correlations H_C2 H at C2 (Chiral) C_Ether1 C (Pyr-CH2-O) H_C2->C_Ether1 J2 Coupling O_Ether Ether Oxygen C_Ether1->O_Ether C_Ether2 C (O-CH2-COOH) O_Ether->C_Ether2 C_Carbonyl C=O (Acid) C_Ether2->C_Carbonyl Strong Cross Peak

Caption: HMBC connectivity logic. The correlation between the ether methylene and the carbonyl confirms the acetic acid side chain location.

References

  • Sigma-Aldrich. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride Product Specification. Retrieved from

  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329776657. Retrieved from

  • Fluorochem. (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride Product Data. Retrieved from

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioselection. In Handbook of HPLC. CRC Press. (Standard reference for Marfey's Method).

Sources

Safety Operating Guide

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride (CAS: 134002-26-9 or isomeric equivalents) is a functionalized pyrrolidine derivative commonly used as a building block in pharmaceutical synthesis.[1]

Effective disposal requires understanding its dual nature: it is an organic amine (potential biological activity) stabilized as a hydrochloride salt (acidic, ionic, water-soluble). Improper disposal into general aqueous streams risks mobilizing bioactive intermediates into the environment, while improper mixing with alkaline waste streams can generate dangerous exothermic reactions.

Physicochemical Drivers for Disposal
PropertyValue/DescriptionOperational Implication
Physical State White to off-white solid (powder/crystals)Must be dissolved or containerized to prevent dust inhalation.
Acidity Acidic (HCl salt)Do not mix with waste streams containing Bleach (NaOCl) or Azides. Risk of toxic gas generation (

or

).
Solubility High water solubilityReadily mobilizes in groundwater; Zero Drain Disposal policy applies.
Hygroscopicity Likely hygroscopicKeep containers tightly sealed until disposal to prevent "caking" or hydrolysis.

Pre-Disposal Stabilization & Segregation

Core Directive: The primary risk during the pre-disposal phase is incompatible mixing . As a hydrochloride salt, this compound will protonate bases and react violently with strong oxidizers.

Segregation Protocol
  • Isolate from Oxidizers: Never place in the same secondary containment as nitric acid, perchlorates, or permanganates. The organic pyrrolidine ring is fuel for oxidation.

  • Isolate from Bases: Do not add directly to "General Basic Waste" containers without prior neutralization. Direct addition releases the free amine and heat.

  • Labeling: All waste containers must be labeled "Hazardous Waste - Acidic Organic Solid/Liquid" immediately upon creation.

Disposal Workflow (Decision Matrix)

The following decision tree outlines the standard operating procedure (SOP) for determining the correct waste stream based on the physical state of the residue.

DisposalWorkflow Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Residue (Powder/Crystals) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid/Solution (Dissolved in Solvent) StateCheck->LiquidWaste Solution Container Transfer to HDPE Wide-Mouth Jar SolidWaste->Container LabelSolid Label: 'Solid Organic Waste' (Trace Acidic) Container->LabelSolid Incineration High-Temp Incineration (Off-Site) LabelSolid->Incineration SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream DCM, Chloroform NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream MeOH, Water, DMSO HaloStream->Incineration pHCheck Check pH NonHaloStream->pHCheck pHCheck->Incineration Ensure pH 4-10 (if required by hauler)

Figure 1: Operational workflow for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Most common for expired shelf-stock or synthesis leftovers.

  • Container Selection: Use a high-density polyethylene (HDPE) container. Glass is permissible but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2]

  • Labeling: Mark as "Solid Organic Waste - Toxic/Irritant."

  • Disposal Method: Lab Pack for high-temperature incineration.

    • Why Incineration? Landfilling organic amine salts can lead to groundwater leaching. Incineration ensures complete destruction of the pyrrolidine ring.

Scenario B: Aqueous/Solvent Solutions

Common in HPLC waste or reaction mother liquors.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Waste."

    • If dissolved in Methanol/Water : Dispose in "Non-Halogenated Waste."

  • Acidity Management:

    • The HCl salt will lower the pH of the waste container.

    • Action: If the total volume is >1L and the concentration is high (>10%), slowly buffer the solution with Sodium Bicarbonate (

      
      ) before adding to the main waste drum to prevent heat spikes in the drum.
      
    • Warning: Neutralization will release

      
       gas. Perform in a fume hood.
      
Scenario C: Spill Cleanup (Emergency Protocol)
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: If solid, cover with a dust-suppressing pad. If liquid, dike with absorbent pillows.

  • Neutralization:

    • Apply a weak base (Soda Ash or Sodium Bicarbonate) to the spill.

    • Wait for fizzing (if any) to cease.

  • Collection: Sweep/scoop into a disposable container. Label as "Spill Debris - Contaminated with Organic Acid."

Regulatory Classification (RCRA Context)

While (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it defaults to the following classifications based on its properties:

Regulatory BodyClassificationWaste Code
EPA (RCRA) Characteristic Waste (if pH < 2)D002 (Corrosive)
EPA (RCRA) Unlisted OrganicNone (General Chemical Waste)
DOT (Transport) Corrosive Solid/Liquid, Acidic, Organic, N.O.S.UN 3261 (Solid) / UN 3265 (Liquid)

Self-Validating Check: Before finalizing the manifest, measure the pH of your liquid waste stream. If pH


 2, you must  apply the D002 code. Failure to do so is a Tier 1 compliance violation.

References

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[Link]

  • PubChem. Compound Summary for Pyrrolidine Derivatives (General Class).[Link]

Sources

A Senior Application Scientist's Guide to Handling (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, immediate safety and logistical information for handling (2-Pyrrolidinylmethoxy)acetic acid hydrochloride (Empirical Formula: C₇H₁₄ClNO₃)[1]. As a solid, crystalline powder, the primary risks involve irritation from particulate inhalation or direct contact.[2] Furthermore, compounds with similar structures are often hygroscopic and sensitive to air, necessitating meticulous handling to ensure both personnel safety and product integrity.[3][4]

This document moves beyond a simple checklist, offering a procedural and causal framework to empower you, the researcher, to build a self-validating system of safety for every manipulation of this compound.

Hazard Assessment & Core Protection

Before any handling, a thorough risk assessment is paramount. Based on data from structurally related compounds, (2-Pyrrolidinylmethoxy)acetic acid hydrochloride should be treated as a substance that can cause significant skin and eye irritation.[2] The hydrochloride salt form suggests it is acidic and potentially corrosive. The fine, solid nature of the compound means that dust generation during handling is a primary route of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your PPE is the most critical barrier between you and the chemical. The following table outlines the minimum required equipment. Selections are based on preventing contact with an irritating, acidic solid and mitigating inhalation risks.

Area of Protection Required PPE Rationale & Expert Insight
Respiratory NIOSH-approved N95 Dust Mask (or higher)Causality : The primary risk during weighing and transfer is the inhalation of fine, irritating particles. An N95 filter is effective against solid particulates. For larger quantities or in situations with poor ventilation, a half-mask respirator with P100 cartridges offers superior protection.[2][5]
Eye & Face ANSI Z87.1-compliant Safety GogglesCausality : Chemical safety goggles provide a 360-degree seal around the eyes, which is critical for protecting against airborne dust and accidental splashes. Standard safety glasses with side shields are insufficient as they do not prevent particle entry from the top or bottom.[2][5][6]
Hands Nitrile Gloves (inspect for integrity before use)Causality : Nitrile provides excellent protection against incidental contact with many chemical solids and powders. Always double-check your institution's glove compatibility chart for the specific solvent you may be using. After handling, remove gloves using the proper technique to avoid contaminating your skin.[6]
Body Fully-Buttoned Laboratory CoatCausality : A lab coat protects your skin and personal clothing from contamination by dust or spills. Ensure it is fully fastened to provide a complete barrier.[5]

Operational Protocol: From Preparation to Disposal

Adherence to a strict, step-by-step workflow minimizes risk and ensures experimental reproducibility. The following protocol is designed as a self-validating system where each step logically follows the last, reinforcing a culture of safety.

Step 1: Workspace Preparation
  • Designated Area : All handling of solid (2-Pyrrolidinylmethoxy)acetic acid hydrochloride must occur within a certified chemical fume hood to contain any dust generated.[5][7]

  • Emergency Equipment Check : Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[5][8]

  • Surface Decontamination : Wipe down the work surface within the fume hood to prevent cross-contamination.

  • Gather Materials : Place all necessary items (spatulas, weigh boats, containers, waste bags) inside the fume hood before introducing the chemical. This minimizes air turbulence and the potential for dust to escape.

Step 2: Weighing and Handling Workflow

The following diagram outlines the critical path for safely handling the compound.

G A Verify Fume Hood & Emergency Equipment B Don Full PPE (Goggles, Gloves, Coat, Mask) A->B C Carefully Open Container (Minimize Air Disturbance) B->C D Use Spatula to Transfer Small Aliquots to Weigh Boat C->D 2. Aliquot E Close Primary Container Immediately After Use D->E 3. Secure F Decontaminate Spatula & Work Surface E->F 4. Decontaminate G Place Contaminated Items (Gloves, Weigh Boat) in Sealed Waste Bag H Doff PPE in Correct Order (Gloves First) G->H 5. Final Steps I Wash Hands Thoroughly H->I Personal Hygiene

Caption: Workflow for handling (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.
Step 3: Decontamination and Disposal Plan
  • Spill Management : In case of a spill, do not panic.

    • Ensure PPE is still correctly worn.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep the material into a designated, sealable waste container.[2] Avoid actions that create dust clouds.

  • Equipment Cleaning : Wipe down spatulas and any non-disposable equipment with a damp cloth before removing them from the fume hood to ensure no residual powder remains.

  • Waste Disposal :

    • All disposable materials that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) are considered contaminated waste.[9]

    • Place these items in a clearly labeled, sealed plastic bag or container.

    • Dispose of the chemical waste according to your institution's and local hazardous waste regulations. Never dispose of chemical waste down the drain.[9][10]

Emergency Response

Immediate and correct first aid is critical in the event of an exposure.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[2][8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[8][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10][11]

By integrating these safety protocols and understanding the rationale behind them, you can handle (2-Pyrrolidinylmethoxy)acetic acid hydrochloride with the confidence that comes from being prepared, protected, and precise.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Material Safety D
  • Fisher Scientific.
  • Ossila. Air Sensitive Compounds.
  • Fisher Scientific. (2025).
  • Spectrum Chemical. (2018).
  • TCI Chemicals. SAFETY DATA SHEET - (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride.
  • Fisher Scientific. (2012).
  • Fisher Scientific. (2009).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Cyano-4-(dimethylamino)
  • Cole-Parmer. Material Safety Data Sheet - (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol.
  • Sigma-Aldrich. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride AldrichCPR.
  • CDH Fine Chemical.
  • Nano. (2015).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride
Reactant of Route 2
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.